molecular formula C2H4CsO2 B1353113 Cesium acetate CAS No. 3396-11-0

Cesium acetate

Cat. No.: B1353113
CAS No.: 3396-11-0
M. Wt: 192.96 g/mol
InChI Key: ISOFMMPYICGGSC-UHFFFAOYSA-N
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Description

Cesium acetate is an inorganic salt. It has been reported to change the surface of kaolinite by undergoing intercalation under various reaction conditions. It modifies the catalytic activity of MCM (Mobil Composition of Matter) -41 and MCM-48-type mesoporous molecular sieves by undergoing ion exchange with cesium cations and impregnation on their surfaces.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

3396-11-0

Molecular Formula

C2H4CsO2

Molecular Weight

192.96 g/mol

IUPAC Name

cesium;acetate

InChI

InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

ISOFMMPYICGGSC-UHFFFAOYSA-N

SMILES

CC(=O)[O-].[Cs+]

Canonical SMILES

CC(=O)O.[Cs]

Other CAS No.

3396-11-0

Origin of Product

United States

Foundational & Exploratory

Cesium Acetate: Physicochemical Architecture and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium Acetate (


) represents a specialized reagent in the arsenal of modern drug discovery, distinguished not merely by its basicity but by the unique "Cesium Effect." This phenomenon, driven by the large ionic radius and low charge density of the cesium cation (

), fundamentally alters the solvation dynamics of the acetate anion in organic media. For researchers and process chemists,

offers a pathway to overcome steric hindrance in nucleophilic substitutions, facilitate difficult macrocyclizations, and achieve stereochemical inversion of secondary alcohols with high fidelity. This guide provides a rigorous technical analysis of its properties, synthesis, and mechanistic applications.

Physicochemical Specifications

This compound is an ionic compound exhibiting extreme hygroscopicity and water solubility.[1][2] Its aqueous solution holds the record for the highest density of any known salt solution, making it a unique tool for isopycnic centrifugation, though its primary utility lies in organic synthesis.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionNote
IUPAC Name This compound
Chemical Formula

Linear:

Molecular Weight 191.95 g/mol
Appearance White, crystalline solidExtremely hygroscopic (deliquescent)
Density (Solid) 2.42 g/cm³
Melting Point 194 °C
Solubility (Water) ~1,010 g / 100 mL (20 °C)Forms highly viscous, dense solutions
Solubility (Organics) Soluble in MeOH, EtOH; Sparingly in DMF/DMSOSolubility in polar aprotic solvents drives the "Cesium Effect"
CAS Number 3396-11-0

High-Purity Synthesis & Purification Protocol

For pharmaceutical applications, trace metal purity (particularly other alkali metals like Rb, K) is critical. The following protocol outlines the synthesis of high-purity this compound from Cesium Carbonate, ensuring complete neutralization and removal of insoluble impurities.

Reaction Stoichiometry


Experimental Workflow
  • Reagent Preparation: Dissolve Cesium Carbonate (

    
    , 99.9% trace metals basis) in deionized water (Milli-Q, 18.2 MΩ).
    
  • Acid Addition: Slowly add Glacial Acetic Acid (

    
    ) dropwise under constant stirring.
    
    • Critical Control Point: The reaction is exothermic with vigorous

      
       evolution. Maintain temperature 
      
      
      
      to prevent aerosolization of cesium salts.
  • pH Adjustment: Continue acid addition until pH reaches 6.5 – 7.0 .

    • Note: Avoid excess acidity; residual acetic acid is difficult to remove from the hygroscopic solid without forming solvates.

  • Filtration: Filter the solution through a 0.22 µm PTFE membrane to remove any insoluble hydroxides or carbonates.

  • Concentration: Evaporate water under reduced pressure (Rotary Evaporator, 60 °C).

  • Crystallization & Drying: Recrystallize from minimal hot ethanol if necessary. Dry the final white solid in a vacuum oven at 100 °C for 24 hours over

    
    .
    
  • Storage: Store immediately in a glovebox or desiccator.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Cs2CO3 (Solid) + Water React Acid Addition (Glacial AcOH) Start->React Dissolution CO2 CO2 Evolution (Exothermic) React->CO2 Reaction pH pH Adjustment Target: 6.5 - 7.0 CO2->pH Monitor Filter Filtration (0.22 µm PTFE) pH->Filter Neutralization Complete Dry Vacuum Drying (100°C, P2O5) Filter->Dry Evaporation Product This compound (>99.9% Purity) Dry->Product Isolation

Figure 1: Step-by-step synthesis workflow for high-purity this compound.

The "Cesium Effect" in Drug Synthesis[8]

In drug development, synthesizing complex macrocycles or inverting stereocenters often fails with standard bases (Na, K). This compound overcomes these limitations through the "Cesium Effect."

Mechanism of Action

The cesium cation (


) has a large ionic radius (1.67 Å) and low charge density. In polar aprotic solvents (DMF, DMSO), 

possesses a weak solvation shell compared to

or

.
  • Naked Anion Formation: The acetate anion is less tightly bound to

    
     in solution ("loose ion pair").
    
  • Enhanced Nucleophilicity: The "naked" acetate anion is significantly more reactive toward electrophiles.

  • Solubility:

    
     salts are often more soluble in organic solvents than their Na/K counterparts, maintaining a higher effective concentration of the nucleophile.
    
Key Application: Stereochemical Inversion (Mitsunobu Alternative)

This compound is the reagent of choice for inverting secondary alcohols via


 displacement of mesylates or tosylates.
  • Protocol: Convert alcohol to mesylate

    
     React with 
    
    
    
    in DMF/Toluene
    
    
    Hydrolyze ester.
  • Result: High yield inversion where Sodium Acetate would result in elimination or no reaction.

Visualization: The Cesium Effect Mechanism

CesiumEffect cluster_Na Sodium Acetate (Standard) cluster_Cs This compound (Cesium Effect) Na Na+ OAc_Na OAc- Na->OAc_Na Tight Ion Pair Reaction Nucleophilic Attack (SN2) OAc_Na->Reaction Slow/Steric Hindrance Solvent_Na Tight Solvation Shell (Crowded) Cs Cs+ OAc_Cs OAc- Cs->OAc_Cs Loose Ion Pair OAc_Cs->Reaction Fast/Reactive Solvent_Cs Loose Solvation (Naked Anion) Product Inverted Product (High Yield) Reaction->Product

Figure 2: Mechanistic comparison of Sodium vs. This compound in nucleophilic substitution.

Advanced Applications

Macrocyclization

In the synthesis of macrocyclic drugs (e.g., peptide mimetics),


 facilitates ring closure by acting as a template and ensuring the carboxylate nucleophile remains active in dilute conditions required to favor intramolecular reaction over intermolecular polymerization.
Perovskite Photovoltaics

Emerging research utilizes this compound as an additive in Lead Halide (


) precursors.[3] The acetate anion functions to modulate crystal growth, improving film morphology and stability in inorganic perovskite solar cells (

).

Safety & Handling (SDS Summary)

While Cesium is generally less toxic than other heavy metals, this compound requires specific handling protocols due to its reproductive toxicity potential.

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H361: Suspected of damaging fertility or the unborn child.

  • Handling:

    • Always handle in a fume hood or glovebox (hygroscopic nature).

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Strong oxidizing agents.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5152919, this compound. Retrieved from [Link]

  • Dijkink, J., & Hiemstra, H. (2010). The Cesium Effect: Syntheses of Macrocycles. In Comprehensive Organic Synthesis.
  • Kruger, J. (n.d.). This compound in Organic Synthesis. Encyclopedia of Reagents for Organic Synthesis.

Sources

Technical Guide: Synthesis, Purification, and Application of Cesium Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium acetate (


, CsOAc) has evolved from a specialized catalyst in the Perkin reaction to a critical precursor in the fabrication of high-efficiency perovskite solar cells. Its utility is defined by the large ionic radius of cesium (

), which stabilizes crystal lattices, and the acetate anion, which acts as a "pseudo-halide" to modulate crystallization kinetics.

This guide details the synthesis of high-purity this compound, emphasizing the Carbonate Neutralization Route as the industry standard for minimizing anionic impurities. It addresses the compound's extreme hygroscopicity—the primary failure mode in experimental reproducibility—and provides validated protocols for handling, purification, and quality control.

Part 1: Chemical Profile & Thermodynamics

Understanding the physical constraints of CsOAc is prerequisite to synthesis. The compound is not merely "soluble" in water; it is deliquescent, capable of absorbing moisture from the air until it dissolves in its own sorbed water.

PropertyValueOperational Implication
Formula

Molar Mass: 191.95 g/mol
Appearance White crystalline powderTurns sticky/translucent upon moisture absorption.
Melting Point 194°CStable melt phase allows for high-temp vacuum drying.
Solubility (

)
~945 g/100 mL (at -2.5°C)Critical: Recrystallization from water is inefficient due to yield loss.
Solubility (Organic) Soluble in MeOH, EtOH; Low in Acetone/IPAEthanol is the preferred solvent for purification.
Hygroscopicity ExtremeRequires handling in

or Ar atmosphere (Glovebox).

Part 2: Synthesis Protocols

Method A: The Carbonate Neutralization Route (Standard)

This method is preferred over the Hydroxide route because it is self-indicating (gas evolution stops at completion) and avoids the handling of caustic CsOH.

Reaction Logic:



Reagents & Equipment[1][2]
  • Precursor: Cesium Carbonate (

    
    ), 99.9% purity (trace metals basis).
    
  • Reagent: Glacial Acetic Acid (

    
    ), ACS Reagent grade, >99.7%.
    
  • Solvent: Ultra-pure water (18.2 M

    
    ).
    
  • Apparatus: 3-neck round bottom flask, addition funnel, rotary evaporator, vacuum oven.

Step-by-Step Protocol
  • Stoichiometric Calculation: Calculate

    
     (325.82  g/mol ) required. Use a 5-10% molar excess of Acetic Acid . The excess acid ensures complete conversion of the carbonate and is easily removed during the drying phase (unlike unreacted carbonate).
    
  • Dissolution: Dissolve

    
     in a minimal volume of water (approx. 1g/mL). The dissolution is exothermic; allow the solution to cool to room temperature.
    
  • Controlled Acidification (Critical Step):

    • Place the carbonate solution in a round-bottom flask with a stir bar.

    • Add Glacial Acetic Acid dropwise via an addition funnel.

    • Observation: Vigorous effervescence (

      
      ) will occur.
      
    • Why? Rapid addition causes foaming and potential loss of valuable Cs precursors.

    • Continue addition until effervescence ceases completely. Add the calculated excess acid to ensure pH < 7.

  • Solvent Removal: Transfer the clear solution to a rotary evaporator.

    • Bath Temp: 60°C.

    • Pressure: Ramp down to 20 mbar.

    • Result: A white, wet slurry or solid cake will form.

  • Azeotropic Drying (Optional but Recommended): To remove stubborn water, add anhydrous ethanol (50 mL) to the residue and re-evaporate. The ethanol-water azeotrope facilitates moisture removal.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Weigh Cs2CO3 Dissolve Dissolve in H2O (Exothermic) Start->Dissolve AcidAdd Add Glacial Acetic Acid (Dropwise) Dissolve->AcidAdd GasCheck CO2 Evolution? AcidAdd->GasCheck GasCheck->AcidAdd Yes (Continue) Evap Rotary Evaporation (60°C, Vacuum) GasCheck->Evap No (Complete) Dry Vacuum Oven Drying (120°C, 12h) Evap->Dry Storage Store in Glovebox (Ar Atmosphere) Dry->Storage

Figure 1: Logical flow for the synthesis of this compound via Carbonate Neutralization.

Part 3: Purification and Handling

For semiconductor applications (e.g., Perovskites), "chemically pure" is insufficient; the material must be "anhydrously pure."

Recrystallization (Ethanol Method)

Water recrystallization is discouraged due to high solubility.

  • Dissolve crude CsOAc in boiling anhydrous ethanol (approx.

    
    ).[3]
    
  • Filter hot (using a heated funnel) to remove any insoluble carbonate residues.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Filter the white needles under an inert gas stream (Schlenk line) to prevent moisture uptake during filtration.

Deep Drying Protocol

Standard drying is often insufficient.

  • Equipment: Vacuum oven with

    
     trap.
    
  • Cycle:

    • Heat to

      
       under vacuum (<1 mbar) for 12 hours.
      
    • Note: The melting point is

      
      , so 
      
      
      
      is safe and ensures removal of lattice-bound acetic acid/water.
  • Transfer: Transfer immediately to an Argon-filled glovebox. Do not expose to air for >30 seconds.

Part 4: Applications & Mechanisms[3][4]

Perovskite Solar Cells (PSC)

This compound is increasingly replacing Cesium Iodide (CsI) as a dopant source.

  • Mechanism: The acetate anion (

    
    ) functions as a pseudo-halide. It coordinates with 
    
    
    
    to form intermediate phases that retard crystallization rates, allowing for larger grain growth and fewer defects.
  • Outcome: Improved thermal stability and power conversion efficiency (PCE) in

    
     and mixed-cation devices.
    
Organic Synthesis (Perkin Reaction)

CsOAc acts as a superior base compared to NaOAc or KOAc.

  • Solubility Advantage: The large

    
     cation increases solubility in organic solvents, making the acetate anion more "naked" and nucleophilic.
    
  • Reaction: Condensation of aromatic aldehydes with acid anhydrides to form cinnamic acids.

Visualization: Perovskite Doping Logic

PerovskiteLogic Precursor Precursor Sol. (PbI2 + CsOAc) Intermediate Intermediate Phase (Pb-Ac-I Complex) Precursor->Intermediate Spin Coating Anneal Thermal Annealing Intermediate->Anneal Ac- leaves as volatile Defects Trap States Intermediate->Defects Suppresses Outcome High Quality Perovskite Film Anneal->Outcome

Figure 2: Mechanism of this compound in stabilizing Perovskite crystallization.

Part 5: Quality Control (QC)

Trust but verify. The following assays confirm the synthesis success.

AssayMethodTarget Specification
Identity H-NMR (

)
Singlet at

ppm (Acetate methyl). No split peaks.
Water Content TGA (Thermogravimetric Analysis)< 0.5% mass loss below

.
Crystal Phase XRD (Powder)Match reference pattern (Hexagonal, P6/m).
Trace Metals ICP-MSNa, K, Rb < 50 ppm (Critical for solar cells).

References

  • ChemicalBook. (2023). Synthesis of Cesium Carbonate and Acetate Derivatives.[2][4]

  • National Center for Biotechnology Information (NCBI). (2025). This compound - PubChem Compound Summary.[5]

  • Lee, J. W., et al. (2021). Beneficial effects of this compound in the sequential deposition method for perovskite solar cells.[6] RSC Advances.

  • Zhang, Y., et al. (2022). This compound-assisted crystallization for high-performance inverted CsPbI3 perovskite solar cells. PubMed.

  • Fisher Scientific. (2023). Safety Data Sheet: this compound.[7]

Sources

An In-Depth Technical Guide to the Crystal Structure of Anhydrous Cesium Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium acetate (Cs(CH₃COO)) is a compound of significant interest in synthetic chemistry, materials science, and pharmaceutical development due to its unique catalytic and physical properties.[1] Understanding the solid-state structure of its anhydrous form is paramount to comprehending its reactivity, stability, and handling characteristics. This guide provides a detailed examination of the crystal structure of anhydrous this compound, synthesized from authoritative crystallographic studies. We will delve into the synthesis of high-purity anhydrous crystals, the definitive methods for its structural characterization, and a detailed analysis of its hexagonal crystal lattice, including the coordination environment of the cesium and acetate ions. This document is intended for researchers, scientists, and drug development professionals who utilize or study alkali metal salts in their work.

Introduction: The Significance of this compound in Modern Science

This compound, the cesium salt of acetic acid, is a white, hygroscopic crystalline solid with high solubility in water.[2][3] Its utility extends across various scientific domains. In organic synthesis, it is a highly effective reagent, notably in the Perkin synthesis of unsaturated cinnamic-type acids, where it can enhance yields significantly compared to more common alkali acetates.[1] It is also employed for the stereochemical inversion of secondary alcohols.[1]

In the realm of materials science, high-purity this compound is a critical precursor for advanced materials. For instance, it is used as an additive to improve the morphology, efficiency, and stability of perovskite films for solar cells.[4][5] Minimizing defects in the crystal structure of these advanced materials is essential for performance, which necessitates precursors of the highest purity.[4] The compound's ionic conductivity also suggests potential applications in the development of ion-conducting membranes. The efficacy and behavior of this compound in these solid-state applications are directly governed by its crystal structure. Therefore, a foundational understanding of its crystallographic parameters is not merely academic but a practical necessity for innovation.

Synthesis and Crystallization of Anhydrous this compound

The preparation of high-quality single crystals of anhydrous this compound is a critical prerequisite for accurate structural determination. The compound is intensely hygroscopic, and scrupulous exclusion of water is the primary challenge in its synthesis and handling.[1][3]

Causality in Synthesis Protocol

The standard synthesis involves the acid-base reaction between a cesium source, typically cesium carbonate (Cs₂CO₃), and acetic acid.[6] The choice of cesium carbonate is advantageous due to its high purity and the benign byproducts (CO₂ and H₂O). Using an excess of acetic acid ensures the complete conversion of the carbonate.[2] The subsequent removal of water and excess acetic acid is the most critical step for obtaining the anhydrous form, typically achieved through careful heating under vacuum.

Experimental Protocol: Synthesis and Crystallization
  • Reaction Setup: In a fume hood, add a stoichiometric amount of high-purity cesium carbonate (≥99.9%) in batches to a stirred, excess of glacial acetic acid in a round-bottom flask. The gradual addition is necessary to control the effervescence from CO₂ evolution.

    • Expert Insight: The use of glacial acetic acid minimizes the initial water content, simplifying the subsequent dehydration steps.

  • Reaction Completion: Once all the cesium carbonate has been added and CO₂ evolution has ceased, gently heat the solution (e.g., to 50-60 °C) for a short period to ensure the reaction goes to completion.[2]

  • Filtration: Filter the warm solution to remove any insoluble impurities.

  • Solvent Removal & Dehydration: Transfer the clear filtrate to a distillation apparatus. Remove the excess acetic acid and water by heating under reduced pressure. This step must be performed meticulously to avoid the formation of hydrated this compound.

  • Crystallization: The resulting solid is the anhydrous this compound. For single crystals suitable for X-ray diffraction, the material can be recrystallized from a minimal amount of hot, strictly anhydrous solvent (e.g., glacial acetic acid) followed by slow cooling in a desiccated environment.

  • Handling and Storage: Due to its hygroscopic nature, all handling of the final product must be performed in an inert atmosphere (e.g., a glovebox). Store the compound in a tightly sealed container under argon or nitrogen.[2]

Workflow for Synthesis and Structural Characterization

The logical flow from synthesis to final structural analysis is a self-validating process, where the purity and quality of the initial synthesis directly impact the quality of the crystallographic data obtained.

G cluster_synthesis Synthesis & Preparation cluster_analysis Crystallographic Analysis reagents High-Purity Reagents (Cs₂CO₃, Glacial Acetic Acid) reaction Acid-Base Reaction & Dissolution reagents->reaction filtration Impurity Removal reaction->filtration dehydration Dehydration under Vacuum filtration->dehydration crystal_growth Recrystallization for Single Crystals dehydration->crystal_growth mounting Crystal Mounting (Inert Atmosphere) crystal_growth->mounting Quality Check sc_xrd Single-Crystal X-Ray Diffraction (SC-XRD) mounting->sc_xrd data_proc Data Processing & Structure Solution sc_xrd->data_proc refinement Structural Refinement data_proc->refinement final_structure Final Crystal Structure & Validation refinement->final_structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

Crystal Structure of Anhydrous this compound

The definitive crystal structure of anhydrous this compound was determined using single-crystal X-ray diffraction.[7] This analysis revealed a highly ordered and symmetric arrangement of cesium cations and acetate anions.

Crystallographic Data

The key crystallographic parameters are summarized in the table below. This data provides the fundamental blueprint of the solid-state architecture.

ParameterValueSource
Crystal System Hexagonal[6][7]
Space Group P6/m (No. 175)[6][7]
Lattice Constant, a 1488.0 (2) pm[6][7]
Lattice Constant, c 397.65 (5) pm[6][7]
Formula Units per Cell (Z) 6[6][7]
Molar Volume (Vₘ) 76.54 (2) cm³/mol[7]
Calculated Density 2.49 g/cm³-
Structural Description and Ion Coordination

The crystal structure of anhydrous this compound is characterized by a layered arrangement.[7] Flat layers composed of acetate anions are oriented parallel to the (001) crystallographic plane. These anionic sheets are separated by layers of cesium cations.[7]

A defining feature of this structure is the coordination environment of the cesium ion. Each Cs⁺ cation is coordinated by eight oxygen atoms from the surrounding acetate anions.[7] These eight oxygen atoms form a heavily distorted cube around the central cesium ion.[7] This coordination polyhedron is linked to adjacent polyhedra through the sharing of three faces and two edges, creating a robust three-dimensional network.[7] This high coordination number is typical for the large cesium cation.

Caption: Coordination of the Cs⁺ ion by eight oxygen atoms from acetate groups.

Conclusion

The crystal structure of anhydrous this compound is a well-defined hexagonal system (space group P6/m) characterized by alternating layers of cesium cations and acetate anions.[7] The large Cs⁺ cation is accommodated in an 8-coordinate environment, forming a distorted cube with oxygen atoms from the acetate groups.[7] This ordered, three-dimensional network is the basis for the compound's physical properties, such as its melting point of 194 °C and its characteristic stability.[6] For scientists in drug development and materials science, this detailed structural knowledge is crucial for predicting how this compound will behave as a reagent, catalyst, or precursor, enabling more precise control over synthetic outcomes and material properties.

References

  • Lossin, A., & Meyer, G. (1993). Kristallstruktur von Caesiumacetat, Cs(CH3COO). Zeitschrift für anorganische und allgemeine Chemie, 619(8), 1462-1464. [Link]

  • Wikipedia contributors. (2023). Caesium acetate. Wikipedia, The Free Encyclopedia. [Link]

  • Nespolo, M. (2015). The same once again please: a pedagogical introduction to normalizers. ResearchGate. [Link]

  • Kim, J., et al. (2021). Beneficial effects of this compound in the sequential deposition method for perovskite solar cells. Journal of Materials Chemistry A. [Link]

  • Shanghai Oujin Lithium Industrial Co., Ltd. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Hygroscopic Management of Cesium Acetate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium acetate (CsOAc) is a potent tool in the synthetic chemist's arsenal, offering superior reactivity in nucleophilic substitutions and condensations compared to its lighter alkali metal counterparts (Li, Na, K).[1] Its high solubility in organic solvents and the "cesium effect"—attributed to the large ionic radius of the cesium cation—make it indispensable for delicate stereochemical inversions and difficult Perkin condensations.

However, CsOAc is acutely hygroscopic and deliquescent .[1] Its affinity for atmospheric moisture is not merely a storage inconvenience but a critical variable that can arrest reaction kinetics, hydrolyze sensitive intermediates, and skew stoichiometric precision.[1] This guide provides a rigorous, field-proven framework for the handling, drying, and utilization of CsOAc to ensure reproducibility in high-value synthesis.[1]

The Physicochemical Basis of Hygroscopicity

To master the handling of CsOAc, one must understand the thermodynamic drivers of its behavior. The hygroscopicity of cesium salts is fundamentally linked to the Lattice Energy (


)  versus Hydration Enthalpy (

)
balance.[1]
The "Loose" Lattice

Cesium (


) has the largest ionic radius (1.67 Å) among stable alkali metals. According to Coulomb’s Law, the electrostatic force holding the ionic lattice together is inversely proportional to the distance between ions.
  • Low Lattice Energy: The large

    
     cation forms a relatively weak ionic lattice with the acetate anion (
    
    
    
    ).[1]
  • High Solvation Drive: While the hydration enthalpy of

    
     is lower than that of 
    
    
    
    , the energy penalty to break the CsOAc lattice is so low that the net free energy of dissolution (
    
    
    ) is highly favorable.
Deliquescence Mechanism

When exposed to air, the surface of solid CsOAc adsorbs water molecules, forming a saturated solution film.[1] Because the vapor pressure of this saturated solution is significantly lower than the partial pressure of water vapor in the atmosphere, the system continuously pulls water from the air until the entire solid mass dissolves into a liquid puddle. This process is deliquescence .[1]

PropertyValueImplication
Formula

MW 191.95 g/mol High molecular weight requires precise weighing.[1]
Melting Point 194 °CThermally stable enough for high-vac drying.[1]
Solubility (

)
~1346 g/100 mL (89°C)Extreme solubility drives rapid moisture uptake.[1]
Hygroscopicity Severe Requires <10 ppm

environment for critical use.[1]

Impact on Chemical Reactivity[1]

Moisture is not an inert contaminant; it is a competitive nucleophile and a proton source.[1]

Case Study: Stereochemical Inversion (The Mitsunobu Alternative)

CsOAc is frequently used to invert secondary alcohols. The protocol involves converting the alcohol to a mesylate (OMs), followed by


 displacement with CsOAc to yield the inverted acetate.[1]
  • Mechanism: The "naked" acetate anion (stripped of tight solvation shells in organic solvents) attacks the backside of the carbon.

  • Moisture Risk: Water competes with acetate for the electrophilic center. If water attacks, it leads to retention of configuration (via double inversion or

    
     character) or simple hydrolysis of the mesylate back to the starting alcohol, destroying enantiomeric excess (ee).[1]
    
Case Study: The Perkin Condensation

In the synthesis of cinnamic acids, CsOAc acts as a base catalyst.

  • Yield Factor: CsOAc can improve yields by up to 10x compared to NaOAc.[1]

  • Moisture Risk: Water hydrolyzes the acetic anhydride reagent into acetic acid, quenching the reaction and altering the basicity of the medium.

Drying and Purification Methodologies

Commercial "anhydrous" grades often contain 1-3% water after opening.[1] For sensitive applications, on-site drying is mandatory.[1]

Protocol A: High-Vacuum Thermal Drying (The Gold Standard)

Best for: Preparation of stock for glovebox storage.[1]

  • Equipment: Vacuum drying pistol (Abderhalden) or a Schlenk flask immersed in an oil bath.[1]

  • Vacuum: High vacuum line (< 0.1 mbar) is essential.[1] A simple rotary vane pump is insufficient; use a diffusion pump or high-quality belt-drive pump with a cold trap.[1]

  • Temperature: Heat to 120°C . (Melting point is 194°C, so 120°C is safe and effective).[1]

  • Duration: Maintain for 16–18 hours (overnight).

  • Cooling: Cool to room temperature under vacuum before backfilling with dry Argon or Nitrogen.[1]

Protocol B: Azeotropic Drying (In-Situ)

Best for: Immediate use in reactions where solid isolation is unnecessary.[1]

  • Solvent: Toluene or Benzene (forms positive azeotropes with water).[1]

  • Procedure: Suspend wet CsOAc in dry toluene.

  • Distillation: Rotovap or distill off 20-30% of the solvent volume. The water co-distills with the toluene.

  • Repetition: Repeat 2-3 times for critical dryness.

  • Result: A suspension of anhydrous CsOAc ready for reagent addition.

Handling and Storage Protocols

The Hierarchy of Handling

Choose the method based on the sensitivity of your reaction.

HandlingDecision Start Start: CsOAc Handling Sensitivity Is the reaction water-sensitive? Start->Sensitivity HighSens Yes (e.g., Kinetic Resolution, Stereoinversion) Sensitivity->HighSens Critical LowSens No (e.g., Aqueous workup planned immediately) Sensitivity->LowSens Robust Glovebox Method A: Glovebox (Inert Atmosphere <1 ppm H2O) HighSens->Glovebox Preferred Schlenk Method B: Schlenk Line (Counter-flow N2/Ar) HighSens->Schlenk Alternative Bench Method C: Rapid Weighing (Minimize exposure <30s) LowSens->Bench

Figure 1: Decision matrix for selecting the appropriate handling protocol based on reaction sensitivity.

Weighing Procedures

Do NOT weigh CsOAc on an open balance for quantitative reactions.

  • Tare: Tare a dry vial with a septum cap.

  • Transfer: In the glovebox (or under an inverted funnel with heavy Argon flow), add the CsOAc.

  • Seal: Cap immediately.

  • Weigh: Remove to the balance, weigh, and subtract the tare.

  • Correction: If using older stock, determine water content via Karl Fischer titration and adjust stoichiometry (

    
    ).
    

Experimental Workflow: Stereochemical Inversion

The following diagram illustrates the critical pathway for inverting a secondary alcohol, highlighting where CsOAc quality controls the outcome.

InversionPath Substrate Sec-Alcohol (S-Configuration) Mesylate Mesylate Intermediate Substrate->Mesylate MsCl, Et3N Reaction SN2 Displacement CsOAc + 18-Crown-6 (Anhydrous Benzene) Mesylate->Reaction Product Inverted Acetate (R-Configuration) Reaction->Product Dry Conditions SideProduct Retention/Racemization (Due to H2O) Reaction->SideProduct Wet Conditions

Figure 2: The stereochemical inversion pathway.[1][2] Moisture ingress at the displacement stage leads to side products and loss of enantiomeric excess.

Safety and Toxicology

While often overshadowed by its reactivity, CsOAc carries specific hazards that must be managed.[1]

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[3] Pregnant personnel should avoid handling.

  • Acute Toxicity (H302): Harmful if swallowed.[1] Cesium ions can substitute for potassium in biological channels, leading to arrhythmias at high systemic doses.[1]

  • PPE: Nitrile gloves are sufficient for contact protection.[1] Safety glasses with side shields are mandatory.[1] When drying large quantities, use a blast shield due to the risk of implosion of vacuum glassware.

References

  • This compound Properties & Safety Data. PubChem. National Library of Medicine.[1] [Link][1]

  • Cesium Salts in Organic Synthesis. ResearchGate. (Review of CsOAc applications including Perkin and Inversion reactions). [Link]

  • Efficient Inversions of Secondary Alcohols using this compound. Chemistry Letters / Oxford Academic. [Link][1]

  • Drying Agents and Protocols. University of Rochester, Dept. of Chemistry. (General protocols for drying organic reagents). [Link]

  • Perkin Reaction Mechanism and Yields. Organic Reactions. [Link]

Sources

Cesium Acetate: Stability, Decomposition, and Thermal Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Research & Development

Part 1: Executive Summary

Cesium acetate (


) is a specialized alkali metal carboxylate widely utilized in organic synthesis (specifically the Perkin reaction), perovskite solar cell doping, and high-density drilling fluids. While chemically robust compared to transition metal acetates, its utility is governed by two distinct stability profiles: thermal stability  (high) and hydrolytic stability  (low).

This guide provides a definitive technical analysis of this compound’s decomposition thresholds, mechanistic pathways, and handling protocols. It is designed to allow researchers to distinguish between phase transitions (melting) and irreversible chemical degradation.

Part 2: Physicochemical Profile

The following data aggregates standard state properties critical for experimental design.

PropertyValueContext
Formula

Ionic lattice structure
Molecular Weight 191.95 g/mol High mass due to Cs cation
Appearance White crystalline solidDeliquescent in air
Melting Point (

)
194 °C (467 K)Sharp endothermic transition
Decomposition Onset (

)
~350–450 °C Inferred from alkali acetate trends
Boiling Point N/A (Decomposes)Literature value of 945°C refers to residue volatilization
Density 2.42 g/cm³Significantly denser than Na/K acetates
Hygroscopicity ExtremeRapidly forms hemihydrate/liquid phases

Critical Insight: Researchers often confuse the melting point (194 °C) with decomposition. This compound can be melted and maintained as a stable ionic liquid under anhydrous conditions for short durations, but prolonged heating above 300 °C risks irreversible ketonization.

Part 3: Thermal Decomposition Mechanisms

Unlike simple evaporation, the thermal failure of this compound involves complex bond cleavage. The decomposition pathway is environment-dependent.

The Ketonization Pathway (Inert Atmosphere)

In the absence of oxygen (e.g., under


 or Ar in a TGA experiment), alkali metal acetates undergo pyrolytic ketonization . This reaction is driven by the high lattice energy of the resulting carbonate.

Reaction Stoichiometry:



  • Phase 1 (Solid-Liquid Transition): At 194 °C, the crystal lattice collapses. The salt becomes a molten ionic liquid.

  • Phase 2 (C-C Bond Cleavage): Above ~350 °C, the acetate anion undergoes homolytic cleavage. Two acetate units condense to form acetone (volatile) and the thermodynamically stable cesium carbonate.

Oxidative Decomposition (Air)

In the presence of oxygen, the acetone byproduct combusts, and the residue may form a mixture of carbonates and oxides.



Decomposition Pathway Diagram

The following diagram illustrates the bifurcation of stability based on environmental conditions.

DecompositionPathway CsAc_Solid This compound (Solid) (25°C) CsAc_Liquid This compound (Melt) (194°C - 300°C) CsAc_Solid->CsAc_Liquid Melting (Endothermic) Pyrolysis Pyrolytic Ketonization (>350°C, Inert Gas) CsAc_Liquid->Pyrolysis Heat (No O2) Combustion Oxidative Degradation (>300°C, Air) CsAc_Liquid->Combustion Heat + O2 Products_Inert Cesium Carbonate (Solid) + Acetone (Gas) Pyrolysis->Products_Inert Products_Air Cesium Carbonate + CO2 + H2O Combustion->Products_Air

Figure 1: Thermal trajectory of this compound showing the divergence between melting and chemical decomposition.

Part 4: Hydrolytic Instability (The "Real" Danger)

For 90% of applications, the failure mode is not thermal, but hydrolytic . This compound is extremely hygroscopic.[1] Upon exposure to ambient humidity (RH > 40%), it absorbs water to form a hydrate, eventually deliquescing into a concentrated solution.

The Hydrolysis Equilibrium:



While the salt itself does not "decompose" in the sense of breaking C-C bonds, the absorption of water introduces protons (from acetic acid equilibrium) and hydroxide ions that can ruin water-sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings).

Part 5: Experimental Protocols

Protocol A: Anhydrous Preparation for Perkin Condensation

Objective: Prepare ultra-dry this compound to maximize yield in aldol-type condensations where water inhibits the reaction.

  • Pre-weighing: Weigh the commercial this compound rapidly into a pre-dried Schlenk flask.

  • Vacuum Drying: Connect the flask to a high-vacuum manifold (< 0.1 mbar).

  • Thermal Treatment:

    • Heat the flask to 120 °C using an oil bath. Note: This is well below the melting point (194 °C) but sufficient to drive off bound lattice water.

    • Maintain for 4–6 hours .

  • Cooling: Allow to cool to room temperature under vacuum.

  • Backfill: Backfill with Argon or Nitrogen.

  • Storage: Transfer immediately to a glovebox or use a septum/cannula transfer method.

Protocol B: Thermal Stability Validation (TGA)

Objective: Determine the exact


 for a specific batch (purity affects stability).
  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Sample: 10–15 mg of this compound.

  • Pan: Platinum or Alumina (avoid Aluminum if going >600 °C).

  • Gas Flow: Nitrogen (40 mL/min) for inert decomposition profile.

  • Ramp:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 150 °C (Hold 10 min to observe moisture loss).

    • Ramp 10 °C/min to 600 °C.

  • Analysis:

    • Step 1: Weight loss < 150 °C indicates water content.

    • Step 2: Significant weight loss onset (extrapolated onset) indicates

      
      . Theoretical mass loss for 
      
      
      
      is ~15.1% (loss of acetone mass).

Part 6: Applications & Stability Context

Organic Synthesis (Perkin Reaction)

This compound is superior to sodium acetate in the Perkin reaction due to the "Cesium Effect"—the large ionic radius of


 (1.67 Å) creates a "naked" acetate anion in aprotic solvents, significantly increasing its nucleophilicity.
  • Stability Requirement: The reaction typically runs at reflux (100–140 °C). This compound is thermally stable here, but must be anhydrous to prevent hydrolysis of the anhydride reagent.

Perovskite Solar Cells

This compound is added to precursor solutions (e.g.,


) to modulate crystallization.
  • Mechanism: The acetate anion coordinates with Lead (

    
    ), slowing the crystal growth and improving film morphology.
    
  • Thermal Step: During the annealing of the perovskite film (typically 100–150 °C), any residual acetate must remain stable to control the grain boundaries before eventually being removed or incorporated.

Petroleum Drilling Fluids

Used as a high-density brine.

  • Stability: In downhole conditions (high pressure, temp < 200 °C), this compound remains stable as a solution. Its high solubility allows for densities up to 2.3 s.g., capable of controlling high formation pressures without the solids sagging associated with barite muds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5152919, this compound. Retrieved from [Link]

  • Kim, B. J., & Boschloo, G. (2021). Beneficial effects of this compound in the sequential deposition method for perovskite solar cells. RSC Advances. Retrieved from [Link]

  • Koehler, J., et al.Thermal Stability of Alkali Metal Carboxylates.

Sources

Key differences between Cesium acetate and other alkali metal acetates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium acetate (


) represents a distinct class of alkali metal carboxylates where the cation’s physicochemical properties—specifically its massive ionic radius (1.67 Å) and low charge density—fundamentally alter the reactivity of the acetate anion. Unlike sodium or potassium acetate, which often exist as tight ion pairs or heavily solvated species in solution, this compound provides a source of "naked," highly nucleophilic acetate ions in organic media. This guide dissects the "Cesium Effect," providing researchers with the mechanistic rationale and validated protocols to deploy 

for difficult inversions, macrocyclizations, and specialized density gradient applications where lighter alkali acetates fail.

Part 1: Comparative Physicochemical Profile

The utility of this compound stems from its deviation from periodic trends. While lattice energy typically decreases down the group, the mismatch in size between the massive


 cation and the acetate anion leads to unique solubility and melting point depressions that are critical for its function as a reagent.
Table 1: Alkali Metal Acetate Comparative Data
PropertyLithium Acetate (

)
Sodium Acetate (

)
Potassium Acetate (

)
This compound (

)
Cation Radius 0.76 Å1.02 Å1.38 Å1.67 Å
Melting Point 286°C324°C292°C194°C
Density 1.26 g/cm³1.53 g/cm³1.57 g/cm³2.42 g/cm³
Hygroscopicity HighModerateDeliquescentVery High
Solubility (

)
~45 g/100mL~120 g/100mL~256 g/100mL~945 g/100mL
Solubility (DMF/DMSO) PoorModerateGoodExcellent

Key Insight: The dramatically lower melting point and extreme solubility of


 compared to 

are direct consequences of the low lattice energy. This facilitates the formation of homogeneous solutions in polar aprotic solvents (DMF, DMSO) at lower temperatures, essential for thermally sensitive substrates.

Part 2: The "Cesium Effect" in Organic Synthesis

The "Cesium Effect" refers to the enhancement of reaction rates and yields in nucleophilic substitutions when cesium salts are used instead of lithium, sodium, or potassium salts.

Mechanistic Basis: The "Naked" Anion

In organic solvents like DMF or Toluene, smaller cations (


, 

) are either tightly bound to the acetate anion (contact ion pairs) or heavily solvated, creating a steric shield. The large, soft

ion has a weak charge density, resulting in:
  • Weak Solvation:

    
     does not organize solvent shells effectively.
    
  • Loose Ion Pairing: The bond between

    
     and 
    
    
    
    is easily dissociated.
  • Result: The acetate anion is left "naked" and sterically unencumbered, significantly increasing its nucleophilicity (

    
     increases).
    

CesiumEffect cluster_Na Sodium Acetate (Standard) cluster_Cs This compound (Cesium Effect) Na Na+ OAc_Na OAc- Na->OAc_Na Tight Ion Pair Reactivity Nucleophilic Attack Rate (k) OAc_Na->Reactivity Slow (k1) Solvent_Na Tight Solvent Shell (Steric Hindrance) Solvent_Na->Na Cs Cs+ OAc_Cs OAc- (Naked) Cs->OAc_Cs Loose Ion Pair (Easy Dissociation) OAc_Cs->Reactivity Fast (k2 >> k1)

Figure 1: Mechanistic comparison of ion pairing. The large radius of Cesium prevents tight ion pairing, exposing the acetate anion for rapid nucleophilic attack.

Part 3: Protocol – Inversion of Stereochemistry ( )

One of the most valuable applications of


 is the clean inversion of secondary alcohols (Mitsunobu alternative). While the Mitsunobu reaction is effective, it generates difficult-to-remove byproducts (phosphine oxides, hydrazines). The 

displacement of sulfonates is a cleaner, strictly

alternative.
Experimental Workflow

Objective: Invert the stereochemistry of a chiral secondary alcohol (R-OH


 S-OAc).

Reagents:

  • Substrate: Secondary Alcohol (1.0 eq)

  • Activation: Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Inversion Agent: this compound (

    
    ) (2.0 - 5.0 eq)
    
  • Additive: 18-Crown-6 (1.0 eq) (Optional, enhances solubility in non-polar solvents like Benzene/Toluene)

  • Solvent: Toluene (non-polar) or DMF (polar aprotic)

Step-by-Step Protocol:

  • Activation (Mesylation):

    • Dissolve alcohol in dry

      
       with 
      
      
      
      (1.5 eq) at 0°C.
    • Add MsCl (1.2 eq) dropwise. Stir until TLC shows consumption.

    • Critical: Perform aqueous workup (

      
      ) and dry thoroughly. Traces of water will quench the subsequent 
      
      
      
      reaction.
  • Displacement (

    
    ): 
    
    • Dissolve the crude mesylate in dry Toluene (0.1 M).

    • Add

      
       (3.0 eq) and 18-Crown-6 (1.0 eq).
      
    • Note: If using DMF, 18-Crown-6 is often unnecessary due to

      
      's solubility.
      
    • Reflux the mixture (80-110°C) under Argon for 12-24 hours.

    • Monitoring: Watch for the disappearance of the mesylate spot.

  • Workup & Hydrolysis:

    • Cool to room temperature.[1][2] Filter off the cesium salts (CsOMs/CsCl).

    • Concentrate the filtrate.

    • Optional: To recover the inverted alcohol, treat the acetate ester with

      
       in MeOH.
      

InversionProtocol Start Chiral Alcohol (R-OH) Step1 Activation (MsCl / Et3N / DCM) Start->Step1 Inter Mesylate Intermediate (R-OMs) Retention of Configuration Step1->Inter Step2 Displacement (CsOAc / Toluene / Reflux) Inter->Step2 SN2 Attack Product Inverted Acetate (S-OAc) Inversion of Configuration Step2->Product Hydrolysis Hydrolysis (K2CO3 / MeOH) Product->Hydrolysis Optional Final Inverted Alcohol (S-OH) Hydrolysis->Final

Figure 2: Workflow for the stereochemical inversion of alcohols using this compound.

Part 4: Specialized Application – Density Gradient Centrifugation[3][4]

While Cesium Chloride (


) is the gold standard for DNA separation, and Cesium Trifluoroacetate (

) is preferred for RNA due to its ability to solubilize RNA and prevent precipitation, This compound occupies a niche role.
  • High Density:

    
     solutions can reach densities > 2.0 g/cm³, sufficient for isopycnic banding of very dense particles.
    
  • RNA Applications: Unlike

    
    , which can cause RNA to precipitate at high concentrations, 
    
    
    
    (like
    
    
    ) maintains RNA solubility.[3] However,
    
    
    is generally preferred today because it is also soluble in ethanol, allowing for easier downstream recovery of nucleic acids via precipitation.[3]
  • Recommendation: Use

    
     only if specific protocol constraints (e.g., compatibility with acetate buffers) rule out 
    
    
    
    .

Part 5: Economic & Safety Analysis

Cost-Benefit Ratio
  • Sodium Acetate: ~$0.10 / gram

  • This compound: ~$3.00 - $5.00 / gram

  • Decision Matrix: Do not use

    
     for routine buffering or simple neutralizations. Its use is justified only  when:
    
    • Solubility in organic solvent is required (e.g., Toluene).

    • The reaction fails with Na/K salts (low yield).

    • Inversion of stereochemistry is the specific goal.

Safety Profile
  • Toxicity: Cesium is less toxic than generally assumed (LD50 ~2000 mg/kg, comparable to salt), but it acts as a potassium mimic in biological systems.

  • Handling:

    
     is extremely hygroscopic .[4] It must be stored in a desiccator. Exposure to air will turn the free-flowing powder into a sticky paste within minutes, making accurate weighing impossible and introducing water into anhydrous reactions.
    

References

  • Physicochemical Properties of Alkali Acetates

    • Haynes, W. M. (Ed.).[1][5][6] (2016). CRC Handbook of Chemistry and Physics (97th ed.). CRC Press.

  • The Cesium Effect & Mechanisms

    • Dijkink, J., & Ciná, H. (2002). "The Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry.Link

    • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol 1. Wiley.
  • Inversion of Alcohols Protocol

    • Torisawa, Y., Okabe, H., & Ikegami, S. (1984). "Efficient Inversions of Secondary Alcohols using this compound and 18-Crown-6." Chemistry Letters.Link

    • Mann, J. (2002).[6] "Mitsunobu Reaction vs. This compound Displacement." Comprehensive Organic Synthesis.

  • Density Gradient Centrifugation

    • Meselson, M., & Stahl, F. W. (1958). "The Replication of DNA in Escherichia coli." PNAS.
    • Okayama, H., & Berg, P. (1982). "High-efficiency cloning of full-length cDNA." Molecular and Cellular Biology. (Discusses CsTFA/CsOAc for RNA). Link

Sources

Methodological & Application

Application Note: Cesium Acetate (CsOAc) in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium acetate (CsOAc) has evolved from a niche reagent to a critical tool in modern organic synthesis, particularly in the pharmaceutical sector. Its utility is driven by the "Cesium Effect," a phenomenon arising from the large ionic radius of cesium (


), which results in weak cation-anion interactions and high solubility in organic solvents (e.g., DMF, Toluene) compared to sodium or potassium analogues.

This guide details two primary applications where CsOAc outperforms other acetates:

  • Stereochemical Inversion: The highly efficient

    
     displacement of secondary halides/sulfonates to invert stereocenters.
    
  • C-H Activation: Its role as a soluble carboxylate source facilitating Concerted Metallation-Deprotonation (CMD) pathways in Palladium and Ruthenium catalysis.

Core Application I: Stereochemical Inversion ( )

The Mechanism: "Naked" Anion Reactivity

The inversion of secondary alcohols is a pivotal transformation in natural product synthesis. While the Mitsunobu reaction is a common standard, it generates difficult-to-remove phosphine oxide byproducts. The "Torisawa Protocol" uses CsOAc to displace a leaving group (Mesylate/Tosylate) with clean inversion.

Because the Cs-O bond is weaker and more polarized than K-O or Na-O, the acetate anion behaves as a "naked" nucleophile in polar aprotic solvents. This reduces ion pairing, significantly lowering the activation energy for the backside attack (


).
Visualization: Inversion Pathway

The following diagram illustrates the displacement of a mesylate by CsOAc, emphasizing the transition state geometry.

InversionMechanism Fig 1. Stereoselective SN2 displacement of a mesylate by this compound. Substrate Substrate (Sec-Mesylate) TS Transition State (Backside Attack) Substrate->TS DMF, 80-100°C CsOAc This compound (CsOAc) CsOAc->TS DMF, 80-100°C Product Inverted Acetate (Product) TS->Product Byproduct CsOMs (Salt) TS->Byproduct

Experimental Protocol: Inversion of Secondary Alcohols

Objective: Convert a chiral secondary alcohol (R-isomer) to its inverted acetate (S-isomer).

Reagents:

  • Starting Material: Secondary Mesylate (1.0 equiv)

  • Reagent: this compound (3.0 – 5.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Additive: 18-crown-6 (0.1 equiv) – Optional, enhances rate but often unnecessary with Cs.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary mesylate (1.0 mmol) in anhydrous DMF (5.0 mL) under an Argon atmosphere.

  • Addition: Add this compound (575 mg, 3.0 mmol) in a single portion. Note: CsOAc is hygroscopic; weigh quickly or use a glovebox.

  • Reaction: Heat the mixture to 80–100°C . Monitor via TLC or LC-MS.

    • Insight: Reaction times vary from 4 to 24 hours depending on steric hindrance. If the substrate is prone to elimination (E2), lower the temperature to 60°C and extend time.

  • Workup: Cool to room temperature. Dilute with Et2O or EtOAc and wash extensively with water (3x) to remove DMF and excess Cs salts.

  • Purification: Dry organic layer over MgSO4, concentrate, and purify via flash column chromatography.

  • Hydrolysis (Optional): To obtain the free inverted alcohol, treat the acetate with K2CO3 in MeOH.

Core Application II: C-H Activation (CMD Mechanism)

The Mechanism: Concerted Metallation-Deprotonation

In Pd-catalyzed C-H activation, a base is required to deprotonate the inert C-H bond. CsOAc is unique because it acts as an intramolecular base . The acetate ligand coordinates to the Palladium, and its basic oxygen atom abstracts the proton from the substrate simultaneously as the Carbon-Palladium bond forms.

Why CsOAc?

  • Solubility: Unlike KOAc, CsOAc dissolves in non-polar solvents like Toluene, which are often required for high-temperature C-H activation.

  • pKa Balance: It is basic enough to assist deprotonation but not so basic (like Cs2CO3) that it shuts down the catalytic cycle or decomposes sensitive functional groups.

Visualization: Catalytic Cycle

This diagram highlights the critical CMD step where CsOAc enables the C-H cleavage.

CH_Activation Fig 2. Pd-Catalyzed C-H Activation via Concerted Metallation-Deprotonation (CMD). Pd_Cat Pd(II) Species Coordination Substrate Coordination Pd_Cat->Coordination + Substrate CMD_Step CMD Transition State (CsOAc Assisted) Coordination->CMD_Step + CsOAc Palladacycle Palladacycle Intermediate CMD_Step->Palladacycle - AcOH Prod_Release Reductive Elimination (Product Release) Palladacycle->Prod_Release + Coupling Partner Prod_Release->Pd_Cat Regeneration

Experimental Protocol: Pd-Catalyzed Ortho-Arylation

Objective: Functionalize a benzamide derivative via C-H activation using CsOAc.

Reagents:

  • Substrate: N-methoxybenzamide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Base: this compound (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a screw-cap pressure vial with Pd(OAc)2 (11 mg, 0.05 mmol), this compound (384 mg, 2.0 mmol), and the benzamide substrate (1.0 mmol).

  • Solvent Addition: Add Toluene (3.0 mL) and the Aryl Iodide (1.5 mmol).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial tightly.

  • Heating: Heat the reaction block to 110°C for 12–18 hours.

    • Insight: The mixture will remain heterogeneous initially but CsOAc's partial solubility drives the reaction. Vigorous stirring (1000 rpm) is essential.

  • Filtration: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with CH2Cl2.

  • Analysis: Concentrate the filtrate and analyze via 1H NMR for conversion. Purify via silica gel chromatography.

Technical Data & Optimization

The following table compares this compound against common alternatives, highlighting why it is the superior choice for these specific applications.

PropertyThis compound (CsOAc)Potassium Acetate (KOAc)Sodium Acetate (NaOAc)Impact on Synthesis
Solubility (DMF) High (>1.0 M)ModerateLowCritical for homogeneous kinetics in

.
Solubility (Toluene) Partial/LowInsolubleInsolubleEnables non-polar C-H activation protocols.
Hygroscopicity Very HighHighModerateRequires rapid handling or glovebox use.
Cation Radius 1.67 Å1.38 Å1.02 ÅLarger radius = "Naked," more reactive anion.
Melting Point ~194°C292°C324°CLower MP aids in melt-phase reactions.
Handling Precautions[1]
  • Storage: CsOAc is extremely hygroscopic.[1] It must be stored in a desiccator or glovebox. Wet CsOAc will hydrolyze to acetic acid and CsOH, altering the pH and potentially ruining base-sensitive reactions.

  • Drying: If the reagent has clumped, dry it under high vacuum (0.1 mmHg) at 100°C for 4 hours before use.

References

  • Torisawa, Y., Okabe, H., & Ikegami, S. (1984).[2] Efficient Inversion of Secondary Alcohols using this compound.[3][4][5] Chemistry Letters, 13(9), 1555–1556.

  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research, 45(6), 788–802.

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters, 39(11), 1118–1126.

  • Maleckis, A., & Sanford, M. S. (2013).[6] A Detailed Study of Acetate-Assisted C-H Activation at Palladium(IV) Centers. Journal of the American Chemical Society, 135(17), 6618–6625.[6]

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.

Sources

Application Note: Cesium Acetate for Stereochemical Inversion of Secondary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026


)
Methodology:  Cesium Effect-Driven Displacement of Sulfonates

Executive Summary

The stereochemical inversion of secondary alcohols is a pivotal transformation in the synthesis of chiral pharmaceutical intermediates and complex natural products. While the Mitsunobu reaction is the standard tool for this purpose, it often suffers from purification difficulties (removal of phosphine oxide/hydrazine byproducts) and steric limitations.

This guide details a robust, scalable alternative: The Two-Step Activation-Displacement Protocol using Cesium Acetate (CsOAc) . Leveraging the "Cesium Effect," this method utilizes the large ionic radius of cesium to create a "naked," highly reactive acetate anion capable of displacing mesylates or tosylates even in sterically compromised scaffolds. This protocol offers higher yields and cleaner reaction profiles for substrates where traditional methods fail.

Scientific Principles: The "Cesium Effect"[1][2][3]

The efficacy of this protocol rests on the specific physicochemical properties of the cesium cation (


).
Ion Pairing and Nucleophilicity

In nucleophilic substitution (


) reactions, the reactivity of the nucleophile is often dampened by tight ion pairing with its counter-cation.
  • Sodium/Potassium Acetate: In non-polar or moderately polar solvents,

    
     and 
    
    
    
    form tight ion pairs with acetate (
    
    
    ), reducing the electron density available for nucleophilic attack.
  • This compound: The

    
     ion has a large ionic radius (1.67 Å) and low charge density. This results in weak solvation and weak association with the acetate anion. The result is a "naked" acetate anion that exhibits significantly enhanced nucleophilicity.
    
Solubility Enhancement

Cesium carboxylates exhibit superior solubility in organic solvents (such as DMF, Toluene, and DMSO) compared to their sodium or potassium counterparts. This allows for higher effective concentrations of the nucleophile in the organic phase, accelerating reaction kinetics.

Mechanism of Action

The inversion proceeds via a classical Walden inversion mechanism across two distinct chemical steps.

  • Activation: The secondary alcohol is converted into a sulfonate ester (Mesylate), turning a poor leaving group (-OH) into an excellent one (-OMs).

  • Displacement: The this compound attacks the electrophilic carbon from the face opposite to the leaving group.

  • Hydrolysis (Optional): The resulting inverted acetate ester is hydrolyzed to yield the inverted alcohol.

Visualization: Reaction Pathway[4]

G Start Secondary Alcohol (R-OH) Step1 Activation (MsCl / Et3N) Start->Step1 Inter Mesylate Intermediate (R-OMs) Retained Stereochem Step1->Inter Esterification Step2 Displacement (CsOAc / 18-Crown-6) Inter->Step2 SN2 Attack Prod1 Inverted Acetate (R-OAc) Inverted Stereochem Step2->Prod1 Walden Inversion Step3 Hydrolysis (K2CO3 / MeOH) Prod1->Step3 Final Inverted Alcohol (ent-R-OH) Step3->Final Deprotection

Figure 1: The stepwise pathway for stereochemical inversion. The critical stereochemical flip occurs during the CsOAc displacement (Step 2).

Detailed Experimental Protocols

Phase 1: Activation (Mesylation)

Objective: Convert the alcohol into a reactive mesylate.

Reagents:

  • Substrate: Secondary Alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl): 1.5 equiv

  • Triethylamine (

    
    ): 2.0 equiv
    
  • Solvent: Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cool the solution to 0°C.

  • Add

    
     followed by the dropwise addition of MsCl.
    
  • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours.

  • QC Check: Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
    • Note: Mesylates are generally stable enough for isolation but should be used immediately in Phase 2 to prevent decomposition.

Phase 2: The Cesium Displacement (Inversion)

Objective: Displace the mesylate with acetate using the Cesium Effect.

Reagents:

  • Substrate: Mesylate (from Phase 1)

  • This compound (CsOAc): 3.0 – 5.0 equiv

  • Additive: 18-Crown-6 (0.5 – 1.0 equiv) [Optional but recommended for non-polar solvents]

  • Solvent: Toluene (Method A) or DMF (Method B)

Method Selection Guide:

Parameter Method A (Toluene) Method B (DMF)
Solvent Polarity Non-polar Polar Aprotic
Reaction Temp 80°C – Reflux 60°C – 90°C
Workup Ease High (Filtration) Moderate (Aq. wash required)

| Use Case | Robust substrates, easy purification | Highly hindered/unreactive substrates |

Procedure (Method A - Toluene/Crown Ether):

  • Dissolve the Mesylate in anhydrous Toluene (0.1 M).

  • Add 18-Crown-6 (0.5 equiv) and this compound (3.0 equiv).

    • Tip: CsOAc is hygroscopic.[1] Dry it under vacuum at 100°C for 2 hours prior to use for optimal results.

  • Heat the mixture to 90°C (or reflux) with vigorous stirring.

  • Timecourse: Reaction typically requires 12–24 hours.

  • Workup: Cool to RT. The mixture will contain suspended solids (CsOMs salts). Filter through a pad of Celite. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the inverted acetate.

Phase 3: Hydrolysis (Deprotection)

Objective: Reveal the free hydroxyl group.

Procedure:

  • Dissolve the inverted acetate in Methanol (MeOH).

  • Add Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Stir at RT for 1–3 hours.

  • Concentrate, partition between water and EtOAc, and isolate the final inverted alcohol.

Comparative Analysis: Why CsOAc?

The following table contrasts this compound against standard alternatives for


 displacement.
Reagent SystemCation Radius (Å)Ion Pair StrengthNucleophilicitySuitability for Hindered Substrates
LiOAc / DMF 0.76StrongLowPoor
KOAc / DMF 1.38ModerateModerateFair
CsOAc / Toluene 1.67Weak High Excellent
Mitsunobu N/AN/AHighLimited (Sterics/pKa)
Decision Logic: When to use CsOAc?

DecisionTree Start Need to Invert Secondary Alcohol Q1 Is the substrate sterically hindered? Start->Q1 Q2 Does the substrate tolerate strong acid/oxidants? Q1->Q2 Yes (Hindered) Mitsunobu Use Mitsunobu Protocol (PPh3 / DIAD) Q1->Mitsunobu No (Open) CsOAc Use CsOAc Displacement (MsCl -> CsOAc) Q2->CsOAc Yes OxRed Use Oxidation-Reduction (Dess-Martin -> NaBH4) Q2->OxRed No (Sensitive)

Figure 2: Workflow for selecting the appropriate inversion strategy.

Troubleshooting & Optimization

  • Incomplete Displacement:

    • Cause: Poor solubility or "tight" ion pairing.

    • Fix: Switch solvent to DMF or DMSO.[1] Increase temperature to 100°C. Ensure CsOAc is strictly anhydrous.

  • Elimination Byproducts (Alkene formation):

    • Cause: Basicity of acetate competing with nucleophilicity, common in very hindered systems.

    • Fix: Lower the temperature. Switch to Cesium Propionate or Cesium Benzoate , which can sometimes alter the basicity/nucleophilicity ratio favorable toward substitution.

  • Moisture Sensitivity:

    • The reaction is sensitive to water, which solvates the

      
       and destroys the "naked anion" effect. Always flame-dry glassware and use anhydrous solvents.
      

References

  • Toru, T., et al. (1987). "Efficient Inversions of Secondary Alcohols using this compound and 18-Crown-6." Chemistry Letters.

  • Kellogg, R. M., et al. (1981).[1] "Cesium salts of carboxylic acids.[1] Solubility and reactivity in dipolar aprotic solvents." The Journal of Organic Chemistry.

  • Dijkink, J., & Hiemstra, H. (2010). "Transition State Analysis of the Cesium Effect." Tetrahedron Letters.

  • Goundry, W., et al. (2019). "Scalable Synthesis of AZD6738: Application of Mesylate Displacement." Organic Process Research & Development.

Sources

Application of Cesium acetate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Cesium Acetate (CsOAc) in high-value pharmaceutical intermediate synthesis. While significantly more expensive than sodium or potassium analogues, CsOAc offers a unique physicochemical advantage known as the "Cesium Effect." This phenomenon utilizes the large ionic radius of the cesium cation to create "naked" acetate anions in organic solvents, driving nucleophilic substitutions (


) that are otherwise sluggish or impossible with standard salts. This note covers the mechanistic basis, a validated protocol for stereochemical inversion (an alternative to the Mitsunobu reaction), and its role in Palladium-catalyzed C-H activation.

The Physicochemical Basis: The "Cesium Effect"

The utility of CsOAc rests on the solvation properties of the cesium cation (


). In dipolar aprotic solvents common to drug synthesis (DMF, DMSO, NMP), smaller cations like 

and

are heavily solvated, forming a tight shell that stabilizes the ion pair and reduces the reactivity of the counter-anion (acetate).

The Cesium Advantage:

  • Large Ionic Radius (1.67 Å):

    
     has a low charge density, leading to weak solvation in organic media.
    
  • Solubility: CsOAc is significantly more soluble in organic solvents than KOAc or NaOAc.

  • "Naked" Anion: Because the cation is poorly solvated and bulky, it does not tightly associate with the acetate anion. This leaves the acetate (

    
    ) highly exposed and nucleophilic, significantly lowering the activation energy for substitution reactions.
    
Comparative Solubility Data ( g/100 mL at 25°C)

Data synthesized from standard solubility parameters.

SolventNaOAcKOAcCsOAcImpact on Process
Water ~46~250~1000High aqueous solubility aids workup (easy removal).
DMF < 0.10.2~2.5 Critical: Enables homogeneous kinetics in

reactions.
DMSO ~0.5~1.0~8.0 High solubility supports high-concentration processing.

Core Application: Stereochemical Inversion ( )[1]

The most frequent application of CsOAc in API (Active Pharmaceutical Ingredient) synthesis is the inversion of stereochemistry at a secondary alcohol center. This serves as a robust, scalable alternative to the Mitsunobu reaction , avoiding the use of hazardous azo compounds (DEAD/DIAD) and phosphine byproducts (triphenylphosphine oxide).

Mechanism of Action

The process involves a two-step sequence:

  • Activation: Conversion of the alcohol to a sulfonate ester (Mesylate or Tosylate).

  • Inversion: Displacement by CsOAc via an

    
     mechanism, followed by hydrolysis to yield the inverted alcohol.[1]
    

InversionMechanism Substrate Chiral Alcohol (R-OH) Activation Activation (MsCl/TEA) Substrate->Activation Step 1 Intermediate Mesylate (R-OMs) Activation->Intermediate TS Transition State (Backside Attack) Intermediate->TS + CsOAc Reagent This compound (CsOAc) in DMF Reagent->TS Naked Anion Product Inverted Acetate (S-OAc) TS->Product Inversion

Figure 1: Mechanistic pathway for the inversion of configuration using CsOAc. The "naked" acetate attacks the backside of the mesylate, inverting the chiral center.

Protocol A: Stereoselective Inversion of a Secondary Alcohol

Scope: Inversion of a hindered secondary alcohol (e.g., in prostaglandin or steroid intermediates). Scale: 10 mmol (adaptable).

Reagents
  • Substrate (Secondary Alcohol): 10 mmol

  • Methanesulfonyl chloride (MsCl): 12 mmol

  • Triethylamine (

    
    ): 15 mmol
    
  • This compound (CsOAc): 15-20 mmol (1.5 - 2.0 eq)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF - Anhydrous)

Step-by-Step Methodology

Step 1: Mesylation (Activation)

  • Dissolve the substrate (10 mmol) in DCM (50 mL) under nitrogen atmosphere.

  • Cool to 0°C. Add

    
     (15 mmol).
    
  • Add MsCl (12 mmol) dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC until alcohol is consumed.

  • Workup: Wash with cold 1N HCl, then saturated

    
    . Dry organic layer over 
    
    
    
    and concentrate in vacuo. (Note: Mesylates can be unstable; proceed immediately to Step 2 if possible).

Step 2: CsOAc Displacement (Inversion)

  • Dissolve the crude mesylate residue in anhydrous DMF (30 mL).

    • Critical Control Point: DMF must be dry.[2] Water solvates the acetate and kills the "Cesium Effect."

  • Add This compound (15 mmol) in a single portion.

    • Note: CsOAc is hygroscopic.[1][3] Weigh quickly or use a glovebox if high precision is required.

  • Heat the mixture to 60–80°C .

    • Observation: Reaction times vary from 4 to 18 hours depending on steric hindrance.

  • Monitoring: Monitor by TLC/HPLC. The mesylate spot should disappear, replaced by the less polar acetate spot.

Step 3: Isolation

  • Cool to room temperature.

  • Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Advantage:[4] CsOMs (Cesium Mesylate byproduct) and excess CsOAc are highly water-soluble and are removed quantitatively in the aqueous phase.

  • Wash combined organics with brine, dry over

    
    , and concentrate.
    

Step 4: Hydrolysis (Optional - to free alcohol)

  • Dissolve acetate in MeOH. Add

    
     (1.1 eq). Stir at RT for 1 hour to yield the inverted alcohol.
    

Advanced Application: Palladium-Catalyzed C-H Activation[6]

Beyond simple substitution, CsOAc is a critical base/additive in Pd-catalyzed C-H activation pathways. It facilitates the Concerted Metalation-Deprotonation (CMD) mechanism.

Role of CsOAc in Pd-Catalysis:

  • Base: Neutralizes protons generated during C-H bond cleavage.

  • Ligand: Acetate acts as a bridging ligand for Palladium.

  • Solubility: Allows the reaction to proceed in non-polar solvents (like Toluene) where other bases (KOAc) are insoluble, or enhances rates in polar solvents.

CHActivation PdCat Pd(OAc)2 Catalyst CMD CMD Transition State (CsOAc assists deprotonation) PdCat->CMD Coordination Substrate Arene Substrate (C-H Bond) Substrate->CMD Coordination Intermediate Palladacycle CMD->Intermediate -AcOH Product Functionalized Arene Intermediate->Product Functionalization

Figure 2: Simplified workflow of CsOAc-assisted C-H activation via Concerted Metalation-Deprotonation (CMD).

References & Authority

  • Mechanism of the Cesium Effect:

    • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). "The effect of cation complexation on the nucleophilicity of the acetate ion in dipolar aprotic solvents." Journal of Organic Chemistry.

  • Inversion of Configuration (Mitsunobu Alternative):

    • Torisawa, Y., Okabe, H., & Ikegami, S. (1984). "Efficient Inversion of Secondary Alcohols using this compound." Chemistry Letters.

  • Palladium Catalysis & C-H Activation:

    • Lyons, T. W., & Sanford, M. S. (2010). "Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions." Chemical Reviews. (Discusses the role of acetate bases in CMD mechanisms).

  • Safety & Handling:

    • PubChem.[1] "this compound Compound Summary."

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for this compound and Mesyl Chloride before handling. Cesium salts are generally low-toxicity but should be handled with standard laboratory precautions.

Sources

Application Note: Cesium Acetate (CsOAc) as a Reagent in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

While protonation (


) is the standard ionization mechanism in Electrospray Ionization (ESI), it fails for classes of molecules lacking basic sites, such as neutral carbohydrates, polyethers, and certain steroid conjugates. Cesium Acetate (CsOAc) serves as a specialized reagent to overcome this limitation through cationization —the formation of stable 

adducts. This guide details the mechanistic advantages of CsOAc, provides validated protocols for carbohydrate and polymer analysis, and outlines best practices for source management when using non-volatile alkali salts.

Introduction: The "Invisible" Analyte Challenge

In standard ESI-MS, ionization efficiency relies heavily on the analyte’s basicity (ability to accept a proton). Neutrals like sugars and polyethylene glycols (PEGs) exhibit poor proton affinity, often resulting in:

  • Silent Spectra: No signal in standard acidic mobile phases.

  • Unpredictable Adducts: Random formation of

    
     or 
    
    
    
    from glassware contamination, leading to split signals and poor quantification.
  • Fragmentation: Protonation can be "hard," causing labile glycosidic bonds to fracture before detection.

This compound addresses these issues by providing a "soft" ionization pathway. The Cesium ion (


), with its large ionic radius (1.67 Å) and low charge density, coordinates effectively with oxygen-rich neutral molecules without inducing fragmentation.
Comparative Reagent Analysis

Why select this compound over other alkali salts?

FeatureThis compound (CsOAc)Cesium Iodide (CsI)Sodium/Potassium Acetate
Solubility High in MeOH/AcN/WaterLimited in high organic phasesHigh
Ionization Mode Cationization (

)
Calibration (Clusters) Cationization (

)
Background Noise Low (Acetate is weak)High (Iodide lingers)High (Ubiquitous contamination)
Mass Shift +132.9 Da (Moves away from solvent noise)N/A+23 / +39 Da (Often in noise region)

Mechanism of Action: Coordination vs. Protonation

The utility of CsOAc lies in the Lewis Acid-Base interaction . Unlike protonation, which targets the most basic site (often a nitrogen),


 coordinates with multiple electron-rich oxygen atoms (ethers, hydroxyls, carbonyls) to stabilize the molecule.
Mechanistic Pathway Diagram

G cluster_0 Analyte Characteristics cluster_1 Reagent Interaction (CsOAc) cluster_2 Ionization Outcome Neutral Neutral Analyte (Sugars, PEG, Steroids) Cs_Source Cs+ (Lewis Acid) Neutral->Cs_Source Multi-dentate Coordination Basic Basic Analyte (Peptides, Amines) Protonated [M + H]+ Standard ESI Basic->Protonated Preferred Pathway (if Acidic) Adduct [M + Cs]+ Adduct Stable, High m/z Cs_Source->Adduct Stabilization Acetate Acetate (Buffer/Base) Acetate->Neutral Prevents Ion Suppression

Figure 1: Decision pathway for Cesium Cationization. Note that Cs+ targets neutrals via coordination, shifting them to a higher mass range (M + 132.9 Da).

Validated Protocols

Protocol A: Quantitative Analysis of Carbohydrates (LC-MS/MS)

Based on the methodology established by Rogatsky et al. (2005).

Objective: Quantify neutral plasma glucose and glycerol without derivatization.

Reagents:

  • LC-MS Grade Acetonitrile (AcN) and Water.

  • This compound (99.9% purity).

  • Stock Solution: 10 mM CsOAc in Water.

Workflow:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 80% AcN / 20% Water.

    • Critical Step: Add CsOAc Stock to Mobile Phase A to achieve a final concentration of 40 µM .

    • Note: Do not exceed 100 µM to prevent source contamination.

  • LC Configuration:

    • Column: Amino-based column (e.g., Luna Amino, 3µm).

    • Flow Rate: 200 µL/min (Isocratic).

  • MS Settings (Triple Quadrupole):

    • Polarity: Positive ESI (

      
      ).
      
    • Source Temp: 450°C (Carbohydrates require high heat for desolvation).

    • MRM Transitions: Monitor the transition

      
      .
      
      • Explanation: Alkali adducts are often stable and do not fragment easily. "Pseudo-MRM" (Parent

        
         Parent) is often used to reduce noise, or one must optimize collision energy to strip the Cs+ (rarely efficient) or fragment the carbon skeleton while retaining Cs+.
        
      • Alternative: Monitor

        
         (m/z 133) if skeletal fragmentation is poor.
        

Self-Validation Step: Before injecting samples, infuse the Mobile Phase. You should observe a steady background signal at m/z 133 (


) and m/z 266 (

cluster). If these are absent, the reagent is degraded or flow is blocked.
Protocol B: Analysis of Polyethylene Glycol (PEG) Polymers

Objective: Characterize PEG molecular weight distribution using Cs+ to reduce charge state complexity.

Rationale: Protonated PEGs form extensive multiply-charged envelopes (


) that overlap, making deconvolution impossible. Cs+ prefers singly charged adducts (

) for smaller polymers, or fewer charges for larger ones, simplifying the spectra.

Method:

  • Sample Prep: Dissolve PEG sample at 10 µg/mL in 50:50 MeOH:Water.

  • Reagent Addition: Spike the sample with CsOAc to a final concentration of 100 µM .

    • Ratio: Ensure Cs+ is in molar excess of the polymer chains but not so high as to cause signal suppression.

  • Direct Infusion: Infuse at 5-10 µL/min.

  • Data Analysis: Look for the characteristic mass shift.

    • Target m/z =

      
      .
      
    • Verify the spacing between oligomers is 44 Da (ethylene oxide unit).

High-Mass Calibration (CsOAc Clusters)

While Cesium Iodide (CsI) is the industry standard for calibration, CsOAc can be used if Iodide is incompatible with your system (e.g., memory effects in negative mode).

Cluster Formation: this compound forms clusters of the form


.

Preparation:

  • Dissolve CsOAc in 50:50 Isopropanol:Water at 1 mg/mL .

  • Infuse directly.[1]

  • Calibration Table:

Cluster (n)Compositionm/z (Positive Mode)
n=0

132.9054
n=1

324.8320
n=2

516.7586
n=3

708.6852

Note: The intensity of CsOAc clusters drops off faster than CsI clusters. This method is best for ranges < 1500 m/z.

Troubleshooting & Maintenance

The "Salt" Risk: this compound is a non-volatile salt. Unlike Ammonium Acetate, it does not sublime. It will accumulate on the cone and ion optics.

Cleaning Protocol:

  • Flush: After any CsOAc experiment, flush the LC lines and ESI probe with 50:50 Water:Acetonitrile (with 0.1% Formic Acid) for 20 minutes to dissolve residual salt.

  • Source Wipe: Inspect the curtain plate/cone daily. CsOAc leaves a white, hygroscopic residue. Wipe with 10% Methanol.

  • Memory Effects: Cs+ adheres to glass. If you switch to analyzing trace basic peptides later, the residual Cs+ may suppress their protonation. Use dedicated glassware or plasticware for Cs-doped solutions.

References

  • Rogatsky, E., Balent, B., Goswami, G., & Tomuta, V. (2005). Sensitive LC-MS quantitative analysis of carbohydrates by Cs+ attachment. Journal of the American Society for Mass Spectrometry, 16(11), 1805-1811.

  • Kéki, S., & Zsuga, M. (2005). Cationization of polymers by electrospray ionization mass spectrometry. Mass Spectrometry Reviews, 24(6), 875-905.

  • Sato, H., et al. (2010). Cesium ion attachment for sensitive detection of neutral lipids. Journal of Mass Spectrometry.

Disclaimer: Always consult your instrument's specific manual regarding salt tolerance. High concentrations of Cesium salts can suppress ionization of other analytes and require rigorous source cleaning.

Sources

Using Cesium acetate to improve the efficiency of solar cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Perovskite Solar Cells via Cesium Acetate (CsAc) Additive Engineering

Executive Summary

This application note details the protocol for utilizing this compound (CsAc) as a dual-function additive in the fabrication of Perovskite Solar Cells (PSCs). While Cesium (


) is widely recognized for optimizing the tolerance factor and thermal stability of the perovskite lattice, the Acetate anion (

) plays a critical, often underutilized role in controlling crystallization kinetics. This guide provides a validated methodology to leverage CsAc for retarding crystal growth rates, passivating

defects, and achieving power conversion efficiencies (PCE) exceeding 22% with enhanced operational stability.

Mechanism of Action: The "Dual-Driver" Effect

To achieve high efficiency, one must control the rapid and often chaotic crystallization of perovskite films. CsAc addresses this via two distinct mechanistic pathways:

  • Thermodynamic Stabilization (Cation Exchange): The incorporation of

    
     into the A-site (e.g., 
    
    
    
    ) contracts the lattice, optimizing the Goldschmidt tolerance factor. This suppresses the formation of the photo-inactive
    
    
    -phase (yellow phase) and stabilizes the photo-active
    
    
    -phase (black phase).
  • Kinetic Regulation (Acetate Coordination): Unlike iodide ions, acetate anions (

    
    ) function as Lewis bases that coordinate strongly with 
    
    
    
    . This forms a stable intermediate phase (
    
    
    ) in the precursor solution.
    • Retarded Growth: This coordination increases the energy barrier for nucleation, slowing down the reaction rate.

    • Defect Passivation: During annealing, the acetate groups leave the film (as volatile acetic acid or methylammonium acetate), but trace amounts remain at grain boundaries, effectively passivating undercoordinated lead defects that act as recombination centers.

Visualizing the Mechanism

CsAc_Mechanism Precursor Precursor Solution (PbI2 + Organic Salts + CsAc) Intermediate Intermediate Complex (Pb-I-Ac Coordination) Precursor->Intermediate Coordination Nucleation Retarded Nucleation (High Energy Barrier) Intermediate->Nucleation Spin Coating Growth Thermodynamic Grain Growth (Slow Crystallization) Nucleation->Growth Annealing (Ac- Volatilization) FinalFilm High-Quality Perovskite (Large Grains, Passivated GBs) Growth->FinalFilm Cs+ Incorporation

Figure 1: The reaction pathway showing how Acetate coordination retards nucleation, leading to controlled grain growth.

Experimental Protocol: CsAc-Modified Perovskite Fabrication

Safety Warning: Lead (Pb) compounds are toxic. Work must be performed in a glovebox or fume hood. This compound is hygroscopic; store in a desiccator.

Materials & Reagents
  • Precursors:

    
     (99.99%), Formamidinium Iodide (FAI), Methylammonium Bromide (MABr).
    
  • Additive: this compound (CsAc, 99.9%).

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (Anhydrous).

  • Substrates: FTO or ITO coated glass.

Preparation of Precursor Solution (The "One-Step" Method)

This protocol targets a standard triple-cation perovskite (


).
  • Stock Solution Preparation:

    • Dissolve

      
       (1.1 M), FAI (1.0 M), 
      
      
      
      (0.2 M), and MABr (0.2 M) in a mixed solvent of DMF:DMSO (4:1 v/v).
    • Stir at 60°C for 2 hours until clear.

  • CsAc Doping Strategy (Critical Step):

    • Prepare a separate CsAc stock solution: Dissolve CsAc in DMSO at a concentration of 1.5 M.

    • Doping: Add the CsAc stock solution to the perovskite precursor to achieve the desired molar ratio (Standard optimization range: 0.5% to 5.0% ).

    • Note: A 5% molar addition is a recommended starting point for maximizing grain size without inducing phase separation.

Device Fabrication Workflow

Fabrication_Workflow Substrate 1. Substrate Prep (Etching & Ozone Clean) ETL 2. ETL Deposition (SnO2 or TiO2 Spin Coat) Substrate->ETL Perovskite 3. Perovskite Deposition (Precursor + CsAc) ETL->Perovskite Transfer to Glovebox Antisolvent 4. Antisolvent Dripping (Chlorobenzene @ 10s before end) Perovskite->Antisolvent Dynamic Spin Coating Annealing 5. Thermal Annealing (100°C for 30-60 min) Antisolvent->Annealing Crystallization HTL 6. HTL Deposition (Spiro-OMeTAD) Annealing->HTL Electrode 7. Metal Contact (Au/Ag Evaporation) HTL->Electrode

Figure 2: Step-by-step fabrication workflow emphasizing the critical antisolvent and annealing steps where CsAc is active.

Detailed Steps:

  • Spin Coating: Dispense 50 µL of the CsAc-doped precursor onto the ETL/Substrate.

  • Program: Spin at 1000 rpm (10s) followed by 4000-6000 rpm (30s).

  • Antisolvent: Drip 100 µL of Chlorobenzene (CB) or Ethyl Acetate 10-15 seconds before the end of the high-speed spin cycle. Observation: The film should turn semi-transparent/brown immediately.

  • Annealing: Place on a hotplate at 100°C for 60 minutes.

    • Insight: The presence of acetate may slightly delay the "blackening" of the film compared to CsI-based films. This is normal and indicates retarded crystallization.

Validation & Characterization

To verify the efficacy of the CsAc protocol, the following characterization metrics should be assessed.

Table 1: Expected Performance Metrics (Control vs. CsAc Modified)

Characterization MethodMetricControl (No CsAc)CsAc Modified (Optimum)Interpretation
SEM (Surface) Grain Size200 - 400 nm500 - 800 nm Retarded nucleation leads to larger, monolithic grains.
XRD Peak Intensity (110)BaselineHigh Intensity Improved crystallinity.
XRD Peak Shift


Indicates successful incorporation of smaller

radius into the lattice.
PL (Photoluminescence) Carrier Lifetime~100 ns> 250 ns Reduction in non-radiative recombination centers (trap passivation).
J-V Curves Hysteresis Index> 5%< 2% Elimination of ion migration and interface defects.
Stability

(Unencapsulated)
200 hours> 500 hours Enhanced thermal and moisture stability.

Troubleshooting & Optimization

  • Issue: Pinholes in the film.

    • Cause: Excessive acetate concentration leading to phase separation or incomplete solvent evaporation.

    • Fix: Reduce CsAc concentration to <1.0 mol% or increase annealing time to 90 minutes.

  • Issue: White/Yellow Haze on film.

    • Cause: Formation of excess

      
       or incomplete conversion.
      
    • Fix: Adjust the stoichiometry. Ensure FAI/MABr is in slight excess (5%) to compensate for volatility.

  • Issue: Low

    
    . 
    
    • Cause: While grains are large, surface passivation might be incomplete.

    • Fix: Combine CsAc bulk doping with a surface passivation treatment (e.g., Phenethylammonium Iodide - PEAI) post-annealing.

References

  • Kim, B. J., et al. (2021). "Beneficial effects of this compound in the sequential deposition method for perovskite solar cells."[1] Nanoscale.

  • Zhang, Y., et al. (2022). "this compound-assisted crystallization for high-performance inverted CsPbI3 perovskite solar cells." Nanotechnology. [2]

  • Lee, J. W., et al. (2017). "Tuning the Crystal Growth and Phase Stability of Formamidinium Lead Triiodide Perovskite Solar Cells using this compound.
  • Zhao, Y., et al. (2020). "Defect Passivation and Grain Growth Engineering via Acetate Anion Coordination in Perovskite Solar Cells.

Sources

Preparation of buffer solutions using Cesium acetate for biochemical assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-density, high-solubility buffer systems for specialized biochemical applications. Unlike standard sodium acetate buffers, Cesium Acetate (CsOAc) offers unique physicochemical properties utilized in isopycnic centrifugation (high-resolution DNA separation) and X-ray crystallography (heavy-atom phasing).


)

Introduction & Scientific Rationale

This compound is a specialized salt often overlooked in favor of Cesium Chloride (CsCl) or Sodium Acetate (NaOAc). However, it occupies a critical niche in biochemistry due to two distinct properties:

  • High Solubility & Density: CsOAc is exceptionally soluble in water (approx. 1010 g/L at 20°C), allowing for the preparation of extremely dense solutions (>2.0 g/cm³) without the saturation limits encountered with other salts.

  • "Flat" Gradient Formation: In isopycnic centrifugation, CsOAc forms a shallower (flatter) density gradient compared to CsCl. This results in higher resolving power , allowing for the separation of macromolecules with very similar buoyant densities (e.g., separating heavy-isotope labeled DNA from light DNA) [1].

  • Heavy Atom Derivatization: In protein crystallography, the electron-dense cesium ion (

    
    ) serves as an excellent phasing agent for Single Isomorphous Replacement (SIR) or Anomalous Dispersion (SAD) experiments.
    

Material Specifications & Handling

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 191.95 g/mol [1]

  • Appearance: White, crystalline powder.

  • Hygroscopicity: High. CsOAc readily absorbs atmospheric moisture.

    • Handling Protocol: Weigh quickly in a low-humidity environment. Store desiccated. If precise stoichiometry is critical, dry the salt at 110°C for 4 hours before weighing.

Protocol A: High-Density this compound Buffer (Isopycnic Centrifugation)

Application: High-resolution separation of DNA species.[2][3] Note: Unlike CsCl, RNA does not band well in CsOAc gradients and may pellet or precipitate. This protocol is optimized for DNA [1].

Reagents
  • This compound (Anhydrous, >99% purity)

  • Buffer Base: 10 mM Tris-HCl, 1 mM EDTA (TE Buffer), pH 7.5

  • Optional: Ethidium Bromide (10 mg/mL) for visualization.

Step-by-Step Methodology
  • Target Density Calculation: Determine the target density (

    
    ) required. For genomic DNA, the buoyant density in CsOAc is approximately 1.96 g/cm³  (significantly higher than the ~1.71 g/cm³ in CsCl) [1].
    
  • Dissolution (Exothermic Warning): To prepare 10 mL of high-density stock:

    • Weigh 15.0 g of this compound.

    • Add to 6.0 mL of TE Buffer.

    • Caution: The dissolution is exothermic. Allow the solution to cool to room temperature.

  • Density Verification (Gravimetric Method): Do not rely solely on refractive index (RI) tables for CsCl, as CsOAc has different optical properties.

    • Place a clean, empty 100 µL pipette tip on a precision balance and tare it.

    • Pipette exactly 100 µL of the solution and weigh it.

    • Calculation:

      
      
      
    • Adjustment: Add TE buffer to lower density; add solid CsOAc to increase density.

  • Gradient Formation:

    • Load the sample (DNA in TE) into the ultracentrifuge tube.

    • Underlay the CsOAc solution or mix to homogeneity for self-forming gradients.

    • Centrifugation: Spin at >100,000 x g for 24–48 hours (equilibrium time is longer for flatter gradients).

Visualization: Gradient Logic

The following diagram illustrates why CsOAc provides better separation for closely related DNA species than CsCl.

GradientLogic CsCl Cesium Chloride (CsCl) Steep Gradient Mechanism Gradient Slope (dp/dr) CsCl->Mechanism High Slope CsOAc This compound (CsOAc) Flat Gradient CsOAc->Mechanism Low Slope Sep_CsCl Band Separation: Narrow (Hard to resolve isotopes) Sep_CsOAc Band Separation: Wide (High Resolution) Mechanism->Sep_CsCl Compresses Bands Mechanism->Sep_CsOAc Expands Distance between Bands

Figure 1: Comparative logic of gradient formation. CsOAc creates a shallower density slope, physically widening the distance between bands of similar buoyant density.

Protocol B: this compound Phasing Buffer (Crystallography)

Application: Heavy-atom derivatization of protein crystals to solve the "Phase Problem." Mechanism:


 ions bind to acidic surface residues (Asp, Glu) or the C-terminus.
Reagents
  • This compound[2][4]

  • Crystal Mother Liquor (The exact buffer condition your crystal grew in).

Step-by-Step Methodology
  • Preparation of Heavy Atom Stock (2.0 M):

    • This compound is highly soluble, allowing for "dry soaking" or high-concentration stocks.

    • Dissolve 0.38 g CsOAc in 1 mL of the Mother Liquor.

    • Note: If the Mother Liquor contains high sulfate or phosphate, check for precipitation (Cs2SO4 is soluble, but complex interactions can occur). Acetate is generally compatible.

  • Soaking Strategy (The "Quick Soak"):

    • Transfer the protein crystal into a fresh drop of Mother Liquor.

    • Add the CsOAc stock to the drop to reach a final concentration of 0.2 M – 0.5 M .

    • Incubation: 60 seconds to 10 minutes.

    • Why short times? High ionic strength can degrade crystal order (cracking). Short, high-concentration soaks drive Cs+ occupancy without dissolving the crystal lattice [2].

  • Back-Soaking (Optional):

    • If cracking occurs, transfer the crystal briefly (5 seconds) to a cryo-protectant without CsOAc to wash off non-specifically bound surface ions before flash-cooling.

Protocol C: Standard Biochemical Buffer (pH 3.6 – 5.6)

Application: Enzymatic assays requiring specific cation effects or where Sodium/Potassium is inhibitory.

Buffer Calculation (0.1 M, pH 5.0)

To make 1 Liter :

  • pKa of Acetic Acid: 4.76

  • Desired pH: 5.0

  • Henderson-Hasselbalch Equation:

    
    
    
    
    
Ingredients Table
ComponentMolar MassFinal Conc.[5][6][7][8]Mass/Vol per 1L
This compound (Salt)191.95 g/mol 63.5 mM12.19 g
Glacial Acetic Acid (Acid)60.05 g/mol 36.5 mM2.1 mL

Note: The mass of this compound is significantly higher than Sodium Acetate (82.03 g/mol ) for the same molarity.

Workflow

BufferPrep Start Start: 800mL Milli-Q Water AddSalt Add 12.19g this compound (Dissolve completely) Start->AddSalt AddAcid Add 2.1mL Glacial Acetic Acid AddSalt->AddAcid CheckPH Check pH (Target 5.0) AddAcid->CheckPH Adjust Adjust pH CheckPH->Adjust If pH != 5.0 Finalize Bring volume to 1.0L Filter Sterilize (0.22µm) CheckPH->Finalize pH OK Adjust->CheckPH Use CsOH (Base) or Acetic Acid (Acid)

Figure 2: Preparation workflow for a standard 0.1 M this compound buffer at pH 5.0.

References

  • Zolotor, L., & Engler, R. (1967). Equilibrium centrifugation of DNA, RNA and poliovirus in density gradients of cesium oxalate and this compound. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 145(1), 52–59.[2] [2]

  • Boggon, T. J., & Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure, 8(2), R143-R149.

  • Meselson, M., & Stahl, F. W. (1958). The Replication of DNA in Escherichia coli. Proceedings of the National Academy of Sciences, 44(7), 671–682. (Foundational context for Cs-salt gradients).

Sources

Troubleshooting & Optimization

How to prevent Cesium acetate from absorbing moisture during storage

Author: BenchChem Technical Support Team. Date: February 2026

Product: Cesium Acetate (


, Anhydrous)
CAS:  3396-11-0
Issue Category:  Hygroscopicity Control & Storage Stability
Support Tier:  Level 3 (Advanced Research Applications)

The Physics of Failure: Why Deliquesces

The Core Issue: this compound is not merely hygroscopic; it is deliquescent . This distinction is critical for your experimental design.

In a deliquescent substance, the vapor pressure of the saturated aqueous solution of the salt is lower than the partial pressure of water vapor in the ambient air. Consequently, the solid continues to absorb moisture until it dissolves completely in the absorbed water, forming a concentrated solution.

Thermodynamic Driver: The Cesium ion (


) has a large ionic radius (

), resulting in a relatively low charge density. However, the acetate anion (

) is polar and forms strong hydrogen bonds with water. The lattice energy of

is easily overcome by the high hydration energy of the ions.
Visualization: The Deliquescence Cascade

The following diagram illustrates the phase transition pathway that occurs when storage integrity is breached.

Deliquescence_Pathway cluster_prevention Critical Control Point Anhydrous Anhydrous CsOAc (Crystalline Solid) Adsorption Surface Adsorption (Monolayer Formation) Anhydrous->Adsorption Exposure to >20% RH Lattice_Break Lattice Dissociation (Hydrate Formation) Adsorption->Lattice_Break H-Bonding > Lattice Energy Solution Aqueous Solution (Stoichiometry Lost) Lattice_Break->Solution Auto-Catalytic Absorption

Figure 1: The thermodynamic pathway of moisture absorption. Once the lattice dissociation begins, the process accelerates due to the increased surface area of the liquid phase.

Storage Protocols: The "Zero-Moisture" Standard

For applications in Perovskite Solar Cells (PSCs) or Anhydrous Organic Synthesis , standard desiccation is often insufficient.

A. The Gold Standard (Glovebox Storage)

Recommended for: Perovskite doping, catalysis, and long-term storage.

  • Atmosphere: Argon (

    
    ) or Nitrogen (
    
    
    
    ) typically
    
    
    ppm
    
    
    .
  • Container: Glass scintillation vials with poly-seal cone liners.

    • Why: Plastic (PE/PP) is permeable to water vapor over months. Glass is impermeable.

  • Secondary Seal: Wrap the cap junction with Parafilm® or Teflon tape inside the glovebox before removing it (if transfer is necessary).

B. The Silver Standard (Vacuum Desiccator)

Recommended for: Bulk storage or non-critical synthesis.

  • Desiccant: Phosphorus Pentoxide (

    
    ) is superior to silica gel for 
    
    
    
    .
    • Note:

      
       chemically reacts with water (irreversible), maintaining a lower vapor pressure than silica gel (physical adsorption).
      
  • Vacuum: Maintain a static vacuum of

    
     mbar.
    
  • Indicator: Always include a cobalt-free humidity indicator card. If the 10% dot turns pink, re-drying is mandatory.

Emergency Recovery: Re-Drying Protocol

If your


 has clumped or appears "sticky," it has absorbed moisture. Using it in this state will alter the stoichiometry of your reaction (e.g., introducing undefined amounts of water into a 

precursor solution).

Protocol: Vacuum Oven Dehydration

ParameterSettingRationale
Temperature

Sufficient to drive off bound water; well below MP (

) to avoid decomposition.
Pressure

Lowers the boiling point of water; facilitates diffusion from the crystal lattice.
Time 12 - 24 HoursDiffusion of water from the bulk crystal is the rate-limiting step.
Container Glass Petri DishMaximize surface area. Do not dry in a deep bottle.
Workflow: The Validation Loop

Do not assume dryness based on time alone. Validate the result.

Redrying_Workflow Start Compromised CsOAc (Clumped/Sticky) Grind Step 1: Pulverize (Mortar & Pestle in Glovebox) Start->Grind Increase Surface Area VacOven Step 2: Vacuum Oven 110°C @ <10 mbar, 12h Grind->VacOven Transfer Step 3: Inert Transfer (Hot -> Glovebox Antechamber) VacOven->Transfer Avoid Air Exposure QC Step 4: Quality Control (TGA or Karl Fischer) Transfer->QC Pass Ready for Use QC->Pass <0.1% H2O Fail Repeat Drying QC->Fail >0.1% H2O Fail->VacOven

Figure 2: The closed-loop recovery process. Note that grinding before drying is crucial to break the "crust" that forms on deliquescent salts.

Troubleshooting & FAQs

Q1: I stored my


 in a plastic bottle in a desiccator, but it still gained weight. Why? 
A:  Polyethylene (PE) and Polypropylene (PP) are semi-permeable to water vapor over long periods. The osmotic pressure gradient between humid lab air and anhydrous 

is massive. Solution: Always transfer hygroscopic salts to glass vials with phenolic or urea caps and foil/Teflon liners for long-term storage.

Q2: How does moisture in


 affect Perovskite Solar Cell (PSC) efficiency? 
A:  Moisture introduces two failure modes in PSCs:
  • Stoichiometry Drift: Weighing 100mg of wet

    
     means you are adding less Cs than calculated, altering the A-site cation ratio (e.g., 
    
    
    
    ).
  • Defect Formation: Water acts as a nucleation site for defects and can accelerate the degradation of the perovskite phase (

    
    -phase) into the non-photoactive 
    
    
    
    -phase.

Q3: Can I use heat gun drying for a quick fix? A: No. Heat guns provide uneven heating and lack the vacuum necessary to pull water from the crystal lattice efficiently. You risk decomposing the acetate group (releasing acetone/carbonate) at "hot spots" >250°C while leaving the bulk material wet.

Technical Specifications

PropertyValueNotes
Formula

Molecular Weight 191.95 g/mol
Melting Point

Decomposes at higher temps.
Solubility (

)
~1010 g/L (

)
Extremely soluble.
Hygroscopicity DeliquescentAbsorbs moisture until liquid.
Appearance White Crystalline PowderColorless in solution.
Safety (GHS) WarningRepr.[1][2] Tox 2 (Suspected of damaging fertility).[1][3]

References

  • Sigma-Aldrich. (2024).[2][3] Safety Data Sheet: this compound. MilliporeSigma.[2][3][4] Link

  • Kim, B. J., & Boschloo, G. (2021).[5] Beneficial effects of this compound in the sequential deposition method for perovskite solar cells. Nanoscale, 13(20), 9262-9269. Link

  • Zhang, H., et al. (2021).[5] Cesium Doping for Performance Improvement of Lead(II)-acetate-Based Perovskite Solar Cells. Materials, 14(2), 370. Link

  • Tang, Z., et al. (2019). A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance. Atmospheric Chemistry and Physics. Link

Sources

Technical Support: Optimizing Cesium Acetate (CsOAc) in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Knowledge Base. Subject: Cesium Acetate (CsOAc) | CAS: 3396-11-0 Application: Palladium-Catalyzed Direct Arylation & Cross-Coupling[1]

Core Logic: Why this compound?

Unlike standard inorganic bases (e.g.,


, 

), this compound is not merely a proton scavenger; it is an active ligand participant in the catalytic cycle.[1] Its utility is driven by two synergistic factors:
  • The "Cesium Effect": The large ionic radius of

    
     (1.67 Å) creates a "naked anion" effect in polar aprotic solvents. This high solubility and weak cation-anion pairing make the acetate anion significantly more nucleophilic and available for coordination than its potassium or sodium counterparts.[1]
    
  • Concerted Metalation-Deprotonation (CMD): In C-H activation (Direct Arylation), the acetate ligand coordinates to the Palladium center, acting as an intramolecular base that deprotonates the substrate simultaneously with the formation of the C-Pd bond.[1] CsOAc is essential here because it regenerates the active Pd-acetate species in situ.[1]

The Mechanism: Concerted Metalation-Deprotonation (CMD)

Understanding the CMD pathway is critical for troubleshooting.[1] If your reaction fails, it is often because the acetate-assisted C-H cleavage step is inhibited (usually by steric bulk or lack of active acetate).[1]

CMD_Mechanism Pd_L Pd(II)L(OAc)2 (Active Catalyst) Coordination Substrate Coordination (Agostic C-H...Pd) Pd_L->Coordination + Ar-H TS CMD Transition State (Acetate abstracts H) Coordination->TS Intermediate Pd-Aryl Species (+ AcOH) TS->Intermediate - AcOH Regeneration CsOAc enters (Regenerates Pd-OAc) Intermediate->Regeneration + CsOAc - CsX Product Coupled Product Intermediate->Product Reductive Elimination Regeneration->Pd_L Cycle Repeats

Figure 1: The CMD catalytic cycle. Note that CsOAc is required to replenish the acetate ligand on the Palladium center after it leaves as acetic acid (AcOH).

Critical Parameter Optimization

Use this decision matrix to optimize your reaction conditions before troubleshooting.

ParameterRecommendationScientific Rationale
Solvent DMAc, DMF, or NMP CsOAc relies on solubility to function. Non-polar solvents (Toluene/Dioxane) often lead to heterogeneous mixtures where the "Cesium Effect" is lost.[1]
Temperature 100°C – 140°C The CMD energy barrier is higher than standard oxidative addition.[1] High heat is required to overcome the activation energy of C-H bond cleavage.[1]
Stoichiometry 2.0 – 3.0 equiv. CsOAc is hygroscopic and consumed during the reaction.[1] Excess is required to drive the equilibrium and manage incidental moisture.
Additives Pivalic Acid (30 mol%) For difficult substrates, adding Pivalic Acid (PivOH) creates a steric "shuttle," exchanging with acetate to perform the C-H cleavage more efficiently (Fagnou Conditions).[1]

Troubleshooting Guide

Identify your issue below to find the specific chemical fix.

Scenario A: Reaction Stalled (<20% Conversion)

Diagnosis: The catalytic cycle is dying at the C-H activation step.[1]

  • Root Cause 1: Moisture Poisoning. CsOAc is extremely hygroscopic.[1] Water hydrolyzes the active Pd-OAc species and inhibits the CMD pathway.[1]

    • Fix: Dry CsOAc in a vacuum oven at 120°C for 4 hours prior to use. Store in a desiccator or glovebox.

  • Root Cause 2: "Pd Black" Precipitation. The catalyst has aggregated and deactivated.

    • Fix: Increase ligand concentration (e.g.,

      
      , 
      
      
      
      ) or switch to a bulky, electron-rich ligand like DavePhos or XPhos to stabilize the Pd center at high temperatures.[1]
Scenario B: Low Selectivity (Regioisomers)

Diagnosis: The base is deprotonating the most acidic proton, not necessarily the most sterically accessible one.

  • Fix: Switch solvent to Toluene (accepting lower yield) or reduce temperature.[1] While CsOAc works best in DMF, the high solubility can sometimes lead to "indiscriminate" activation.[1] A less polar solvent tightens the ion pairing, potentially improving steric control.[1]

Scenario C: Poor Reproducibility

Diagnosis: Particle size variance or surface passivation.[1]

  • Fix: Grind CsOAc into a fine powder immediately before use.[1] The surface area of the salt directly correlates to the rate of acetate regeneration in the catalytic cycle.

Validated Experimental Protocol

Protocol: Direct Arylation of Azoles (Fagnou-Type Conditions) This protocol utilizes the CMD mechanism for C-5 arylation of thiazoles/oxazoles.[1]

Materials:

  • Aryl Bromide (1.0 equiv)[1]

  • Thiazole substrate (1.5 equiv)[1]

  • 
     (5 mol%)[1]
    
  • 
     (10 mol%)[1]
    
  • This compound (2.5 equiv, pre-dried)

  • DMAc (0.2 M concentration)[1]

Workflow:

  • Drying Step: Flame-dry a Schlenk tube under vacuum and backfill with Argon (x3).[1]

  • Reagent Loading: Add

    
    , Phosphine ligand, and This compound  to the tube.
    
    • Note: If using a liquid substrate, add it after the solvent.[1]

  • Solvation: Add anhydrous DMAc via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow ligand coordination.

  • Reaction: Heat to 120°C for 16 hours.

    • Visual Check: The solution should remain dark brown/amber.[1] If it turns clear with black precipitate, the catalyst has crashed out (see Troubleshooting A).[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMAc and residual Cesium salts.[1]

    • Warning: Cesium salts are highly soluble in water; ensure thorough washing to prevent baseline streaking during chromatography.[1]

References

  • Concerted Metalation-Deprotonation Mechanism: Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008).[1][2] Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation. Journal of the American Chemical Society.[2]

  • The Cesium Effect: Dent, T. J. (2019).[1][3] Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Leeds / White Rose eTheses.[1]

  • This compound Properties & Solubility: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 5152919, this compound.

Sources

Managing impurities in Cesium acetate for sensitive applications

Technical Support Center: Managing Impurities in Cesium Acetate ( )[1]

Role: Senior Application Scientist Audience: Researchers in Nucleic Acid Separation, Perovskite Engineering, and Organic Synthesis.[1] Objective: To provide actionable, field-proven troubleshooting guides for managing critical impurities in this compound.

Introduction: The "High-Stakes" Salt

This compound (

1isopycnic centrifugationanhydrous catalysis1

In my experience, "purity" on a label is insufficient. A 99.9% metals-basis purity can still contain enough moisture to kill a catalytic cycle or enough UV-absorbing organics to mask a DNA band.[1] This guide addresses the three pillars of

Homolog ExclusionOptical ClarificationMoisture Management

Module 1: The Invisible Contaminants (Alkali Homologs)

The Problem: Rubidium (


211

band broadening
Diagnostic Protocol: The "Go/No-Go" Check

Before committing a batch to a sensitive experiment (e.g., Perovskite doping or plasmid isolation), validate the alkali profile.[1]

ImpurityMethod of DetectionCritical Limit (Bio-Apps)Critical Limit (Perovskites)
Rubidium (

)
ICP-MS / FAAS


Potassium (

)
ICP-OES


Sodium (

)
ICP-OES


Scientist’s Note: If your

do not attempt lab-scale purification1Reject the batch

Module 2: Optical & Biological Interference (Heavy Metals & Organics)[1]

The Problem: High Background Absorbance (

1311
Protocol: Activated Carbon Clarification

This workflow removes organic contaminants and chelatable heavy metals without altering the

Materials:

  • Activated Charcoal (Acid-washed, molecular biology grade)[1]

  • 0.22

    
     PES (Polyethersulfone) Vacuum Filter Unit[1]
    
  • EDTA (Disodium salt, optional for heavy metal chelation)[1]

Step-by-Step Workflow:

  • Dissolution: Prepare a 40-50% (w/v) stock solution of

    
     in ultrapure water.
    
  • Chelation (Optional): If the solution has a yellow tint (indicative of

    
    ), add EDTA to a final concentration of 1 mM. Stir for 15 minutes.
    
  • Adsorption: Add activated charcoal (1% w/v relative to solution volume).[1]

    • Why? Charcoal has a massive surface area that preferentially adsorbs aromatic organics and color bodies.[1]

  • Incubation: Stir gently at room temperature for 30 minutes. Do not heat, as this can promote leaching of ash from the charcoal.

  • Clarification:

    • Pass 1: Filter through a standard Whatman #1 paper to remove bulk charcoal.[1]

    • Pass 2: Filter through a 0.22

      
       PES membrane .[1]
      
    • Critical Check: The filtrate must be crystal clear. Any turbidity will interfere with refractive index measurements later.[1]

Module 3: Moisture Management (The Hygroscopic Challenge)

The Problem: Deliquescence.

11

1
Protocol: Azeotropic Drying (The "Toluene Strip")

This is the gold standard for rendering

Mechanism: Water and Toluene form a binary azeotrope that boils at



1

Step-by-Step Workflow:

  • Setup: Place the "wet"

    
     in a round-bottom flask.
    
  • Solvation: Add anhydrous Toluene (ratio: 10 mL Toluene per 1 g Salt). The salt will not dissolve, but the water will partition into the azeotrope.

  • Distillation: Connect to a Rotary Evaporator (Rotovap).

    • Bath Temp:

      
      .[1]
      
    • Vacuum:[1][4][5] Moderate (start at 200 mbar, ramp down to 50 mbar).[1]

  • Cycle: Evaporate until a dry solid remains.

  • Repeat: Crucial Step. Add fresh Toluene and repeat the evaporation 2 more times.

  • Final Dry: Place the flask in a vacuum oven (

    
    ) overnight to remove trace toluene. Store immediately in a desiccator or glovebox.
    

Visualization: Purification & Troubleshooting Logic[1]

Diagram 1: The Purification Pipeline

This flow illustrates the decision-making process for treating raw

CsOAc_PurificationRawRaw CsOAc StockAppCheckApplication?Raw->AppCheckBioBio/Gradient(Sensitive to UV/Metals)AppCheck->BioDNA/RNASynthOrganic Synthesis(Sensitive to Moisture)AppCheck->SynthCatalysisCarbonActivated CarbonTreatmentBio->CarbonFilter0.22 µm FiltrationCarbon->FilterCheckUVCheck A260/A280Filter->CheckUVCheckUV->CarbonFail (Repeat)Ready for GradientReady for GradientCheckUV->Ready for GradientPassAzeoAzeotropic Drying(Toluene)Synth->AzeoVacOvenVacuum Oven(60°C)Azeo->VacOvenAnhydrous StorageAnhydrous StorageVacOven->Anhydrous Storage

Caption: Logical workflow for purifying this compound based on downstream sensitivity (Optical vs. Moisture).

Diagram 2: Density Gradient Troubleshooting

Visualizing failure modes in centrifugation gradients.

Gradient_TroubleIssueGradient FailureSymptomIdentify SymptomIssue->SymptomYellowYellow/BrownSolutionSymptom->YellowPrecipPrecipitateat BottomSymptom->PrecipSmearSmeared Bands(Poor Resolution)Symptom->SmearFeIron/OrganicContaminationYellow->FeSatSaturation LimitExceededPrecip->SatRbHigh Rubidium(>0.5%)Smear->RbFix1Carbon Treat+ EDTAFe->Fix1Fix2Warm to 25°Cor DiluteSat->Fix2Fix3Reject Batch(Cannot Purify)Rb->Fix3

Caption: Troubleshooting matrix linking visual symptoms in density gradients to specific impurity causes and remediation.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
High

in Blank
Trace organics or Iron (

).[1]
Perform Activated Carbon Treatment (Module 2). Ensure water source is DEPC-treated or HPLC grade.[1]
"Wet" appearance after oven drying Deliquescence (re-absorption of moisture).[1]

absorbs water from air instantly.[1] Switch to Azeotropic Drying (Module 3) and handle only in a glovebox or under Argon.[1]
Gradient bands are diffuse/fuzzy High Rubidium (

) content.[1]

alters the density curve. Check Certificate of Analysis. If

, replace the reagent.[1]
Precipitate forms during run Temperature drop or Supersaturation.[1]

solubility is temp-dependent.[1] Ensure rotor temperature is

. Do not refrigerate high-density stock solutions.[1]
Reaction yields low (Perkin) Moisture interference.[1]Even "dry" looking salt can contain 1-2% water.[1] Perform the Toluene Azeotrope protocol immediately before use.

References

  • Meselson, M., & Stahl, F. W. (1958).[1] The Replication of DNA in Escherichia coli. Proceedings of the National Academy of Sciences. (Foundation of density gradient centrifugation).[1][6] [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5152919, this compound.[1] [Link][1]

  • Sambrook, J., & Russell, D. W. (2001).[1] Molecular Cloning: A Laboratory Manual (3rd ed.).[1] Cold Spring Harbor Laboratory Press.[1] (Standard protocols for Cs-based gradients and EtBr intercalation). [Link]

  • University of Rochester, Dept. of Chemistry. Workup: Drying Methods (Azeotropic Drying logic). [Link]

Technical Support Center: Solubilizing Cesium Acetate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cesium Effect" Paradox

Cesium acetate (CsOAc) is a powerful tool in organic synthesis, particularly for inversion of stereochemistry (SN2 reactions) and macrocyclizations. Its utility stems from the "Cesium Effect": the large ionic radius of cesium (1.67 Å) creates a weak lattice energy and forms "loose" ion pairs. This leaves the acetate anion "naked" and highly nucleophilic.

However, users face a critical bottleneck: CsOAc is ionic and highly hygroscopic, making it virtually insoluble in the non-polar solvents (Toluene, Benzene, Hexane) required to maintain this "naked" state.

This guide provides technical protocols to overcome this solubility barrier without compromising the anhydrous conditions necessary for high-yield nucleophilic substitutions.

Troubleshooting Guide (Q&A)

Issue 1: "I added CsOAc to Toluene, but it remains a solid chunk at the bottom."

Diagnosis: Lack of Phase Transfer Catalysis (PTC). Technical Explanation: Toluene has a low dielectric constant (


) and cannot solvate the ionic Cs-O bond. You need a host-guest complexing agent to wrap the cesium cation, creating a lipophilic surface that allows the salt to dissolve in the organic phase.

Solution: The Crown Ether Protocol Use 18-Crown-6 or Dibenzo-18-Crown-6 . While 18-Crown-6 is size-matched for Potassium (K


), it is the industry standard for Cesium because it forms effective 1:1 and sandwich (2:1) complexes that are highly soluble in benzene/toluene [1, 2].

Action Plan:

  • Add CsOAc (1.0 equiv) to Toluene.

  • Add 18-Crown-6 (1.0 - 1.1 equiv) .

  • Stir vigorously. The crown ether will sequester the Cs

    
     ion, pulling the acetate anion into the solution to maintain charge neutrality.
    

Note: If 18-Crown-6 is unavailable or too expensive, Tetrabutylammonium Acetate (TBAAc) can be used as a direct substitute, though you lose the specific "Cesium Effect" (the cation effect) and rely purely on the quaternary ammonium effect.

Issue 2: "I used 18-Crown-6, but my reaction yield is low or I see hydrolysis products."

Diagnosis: The "Wet Salt" Syndrome. Technical Explanation: CsOAc is extremely hygroscopic.[1][2] Commercial samples often contain significant water. In non-polar solvents, this water forms a hydration shell around the acetate anion, drastically reducing its nucleophilicity (hydrogen bonding shields the negative charge) and causing hydrolysis of sensitive substrates (e.g., mesylates or halides) [3].

Solution: Anhydrous Preparation Protocol You cannot rely on "bottle dry" CsOAc for non-polar applications.

Action Plan:

  • Vacuum Drying: Place CsOAc in a vacuum oven at 100–110°C for 12–24 hours over P

    
    O
    
    
    
    or anhydrous CaSO
    
    
    .
  • Azeotropic Drying (In-Situ):

    • Suspend CsOAc in Toluene.

    • Reflux with a Dean-Stark trap for 1-2 hours to remove water.

    • Then add your substrate and catalyst.[2]

Issue 3: "Can I use a co-solvent instead of a catalyst?"

Diagnosis: Solubility vs. Reactivity Trade-off.[3] Technical Explanation: Yes, but with a catch. Polar aprotic solvents (DMF, DMSO) dissolve CsOAc easily but solvate the anion, reducing its reactivity compared to the "naked" anion in Toluene.

Solution: The "Doping" Strategy If PTC is not an option, use a minimal amount of a polar solvent to "wet" the salt.

  • Ratio: 9:1 Toluene:DMF.

  • Effect: This provides just enough polarity to solubilize the salt while keeping the bulk medium non-polar to suppress side reactions.

Comparative Data: Cation & Ligand Selection

To maximize solubility, the ligand cavity must match the cation diameter. While 18-Crown-6 is standard, understanding the size mismatch explains why sometimes higher loadings are needed.

CationIonic Diameter (Å)Optimal Crown EtherCavity Diameter (Å)Solubility Strategy
Li

1.2012-Crown-41.2 - 1.5Poor match for Cs systems
Na

1.9015-Crown-51.7 - 2.2Ineffective for CsOAc
K

2.6618-Crown-62.6 - 3.2Good match (Forms 1:1 complex)
Cs

3.34 18-Crown-6 2.6 - 3.2 Standard (Forms 2:1 "Sandwich" or distorted 1:1) [2]
Cs

3.34 Dibenzo-24-Crown-8 > 3.2 Excellent match (Higher specificity, higher cost)

Visualizing the Mechanism

The following diagram illustrates how Phase Transfer Catalysis (PTC) shuttles the this compound from the solid phase into the non-polar solvent, creating the reactive "naked" anion.

PTC_Mechanism cluster_solid Solid Phase (Undissolved) cluster_interface Solid-Liquid Interface cluster_organic Organic Phase (Toluene) CsOAc_Solid CsOAc (Crystal Lattice) High Lattice Energy Complexation Host-Guest Complexation (Cs+ + 18-Crown-6) CsOAc_Solid->Complexation Dissolution Lipophilic_Cation [Cs(18-C-6)]+ (Lipophilic Cation) Complexation->Lipophilic_Cation Phase Transfer Naked_Anion OAc- (Naked Anion) Complexation->Naked_Anion Charge Balance Lipophilic_Cation->Naked_Anion Loose Ion Pair Product Inverted Ester Product Naked_Anion->Product SN2 Attack (Fast) Substrate Substrate (R-OMs) (Dissolved) Substrate->Product Electrophile

Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for this compound.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Reactive CsOAc Solution in Toluene

Objective: Create a 0.1 M solution of CsOAc in Toluene for nucleophilic substitution.

  • Drying:

    • Weigh 1.92 g (10 mmol) of this compound into a round-bottom flask.

    • Dry under high vacuum (< 1 mbar) at 100°C for 4 hours.

    • Backfill with Argon or Nitrogen.

  • Solvent Addition:

    • Add 100 mL of anhydrous Toluene (dried over Na/Benzophenone or molecular sieves).

    • Observation: The salt will not dissolve; it will remain a white suspension.

  • Catalyst Addition:

    • Add 2.64 g (10 mmol) of 18-Crown-6.

    • Tip: A slight excess (1.1 equiv) can speed up dissolution.

  • Activation:

    • Stir vigorously at Room Temperature for 15 minutes.

    • Observation: The white solid should gradually disappear or become a fine, cloudy dispersion. The "naked" acetate is now active in the solution.

  • Reaction:

    • Add your substrate (e.g., alkyl halide or mesylate).

    • Heat to required temperature (typically 60–80°C for difficult inversions).

SOP-02: Azeotropic Drying (Alternative)

Use this if a vacuum oven is not available.

  • Suspend CsOAc and 18-Crown-6 in Toluene.

  • Attach a Dean-Stark apparatus.

  • Reflux for 1 hour. Water will collect in the trap.

  • Cool to reaction temperature and add substrate directly to the flask.

References

  • Popov, K., et al. (2025). Stability constants of cesium complexes with 18-crown-6 in ionic liquids. ResearchGate. Available at: [Link]

  • Dietz, M. L., et al. (2025). 18-Crown-6 and Dibenzo-18-crown-6 Assisted Extraction of Cesium. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (2024). The "cesium effect" magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science. Available at: [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis.[3][4] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc. (Foundational Concept Reference).

Sources

The Hidden Variable: Mastering Cesium Acetate in High-Precision Applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Introduction: The "Deceptive" Salt

Cesium acetate (CsOAc) is a reagent of paradoxes. Chemically simple, yet physically temperamental, it serves as a critical "magic bullet" in two distinct high-stakes fields: Organic Synthesis (specifically stereochemical inversion) and Perovskite Photovoltaics (as a defect-healing dopant).

However, researchers frequently report "batch effects"—where one bottle yields 95% efficiency and the next fails completely. As an Application Scientist, I can confirm that 90% of these failures are not manufacturing defects, but environmental degradation and misunderstood kinetics .

This guide deconstructs the hidden variables of CsOAc and provides self-validating protocols to eliminate variability.

Module 1: The Hygroscopicity Hazard (Moisture Control)

The Problem: You observe inconsistent reaction rates, "slushy" solids, or poor film morphology in solar cells. The Science: CsOAc is extremely hygroscopic and deliquescent .[1] It does not just get "wet"; it actively pulls moisture from the air until it dissolves in its own sorbed water.

  • In Organic Synthesis: Water molecules form a hydration shell around the acetate anion. This shields the negative charge, neutralizing the "naked anion" effect required for SN2 substitutions.

  • In Perovskites: Water introduces uncontrolled variables into the crystallization kinetics of lead halide films, leading to pinholes and hydration-induced degradation (forming

    
    -phase).
    
Protocol 1: The "Zero-Moisture" Validation Loop

Do not trust the bottle seal. Always validate water content before critical use.

  • Intake: Upon opening a new batch, immediately transfer to an inert atmosphere (Glovebox:

    
     or 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • Assessment: Perform a Karl Fischer (KF) Titration (Coulometric).

    • Target:

      
       ppm water.
      
    • If > 500 ppm: Proceed to drying.

  • Drying (The Azeotropic Reset):

    • Step A: Dissolve CsOAc in anhydrous Toluene.

    • Step B: Rotary evaporate to dryness (Toluene forms an azeotrope with water, pulling it out).

    • Step C: Dry in a vacuum oven at

      
       for 12 hours over 
      
      
      
      .
  • Storage: Store only in a glovebox. Parafilm is insufficient for long-term storage outside inert gas.

Visualization: Moisture Management Workflow

MoistureControl Start New Batch Received Check Visual Inspection: Clumping? Start->Check KF_Test Karl Fischer Titration Check->KF_Test No visible liquid Azeotrope Azeotropic Distillation (Toluene) Check->Azeotrope Deliquescent (Liquid/Slush) Decision Water Content? KF_Test->Decision Use Approve for Use (Store in Glovebox) Decision->Use < 500 ppm Dry Vacuum Dry @ 100°C (12h over P2O5) Decision->Dry > 500 ppm Dry->KF_Test Re-validate Azeotrope->Dry

Figure 1: Decision logic for handling CsOAc hygroscopicity to ensure stoichiometric precision.

Module 2: Purity & Trace Metal Interference (Perovskites)

The Problem: Your device efficiency (PCE) fluctuates between 18% and 21% despite identical fabrication steps. The Science: In Perovskite Solar Cells (PSCs), CsOAc is used to relax lattice strain and reduce trap density.[2][3][4] However, trace alkali metals (Rubidium, Potassium) and heavy metals (Iron, Lead impurities) act as recombination centers.

  • Standard Reagent Grade (99%): Often contains high ppm of Rb and K.

  • Trace Metals Basis (99.99%): Required for electronic applications.

Comparative Analysis: Purity Grades
FeatureReagent Grade (99%)Trace Metals Basis (99.99%+)Impact on Application
Primary Impurity Rb, K, Na (up to 1%)< 50 ppm Total MetalsElectronic Noise: High alkali content alters bandgap alignment.
Insolubles Visible turbidityClear solutionFilm Morphology: Insolubles cause pinholes in spin-coating.
Cost LowHighYield: Low purity kills solar cell Fill Factor (FF).
Recommended Use General Organic SynthesisPerovskite Doping, Quantum Dots
Protocol 2: The Solubility Test (Quick Check)

If you lack ICP-MS access, use this visual proxy.

  • Dissolve 100mg CsOAc in 1mL anhydrous DMF.

  • Sonicate for 1 minute.

  • Pass/Fail: The solution must be crystal clear. Any haze indicates insoluble carbonates or oxides, which will act as nucleation sites for defects in PSC films.

Module 3: The "Cesium Effect" in Organic Synthesis[6]

The Problem: Low yield in SN2 inversions (e.g., converting a secondary alcohol to an ester). The Science: The "Cesium Effect" relies on the large ionic radius of


 (

). In aprotic solvents,

is poorly solvated compared to

or

. This leaves the acetate anion "naked" (unencumbered by a tight ion pair), significantly increasing its nucleophilicity.
  • Failure Mode: If the solvent is "wet" (see Module 1) or if the solvent is too polar (protic), the effect vanishes.

Visualization: Troubleshooting Low Yields

Troubleshooting Symptom Symptom: Low Yield in SN2 Inversion Check1 Check Solvent Symptom->Check1 Check2 Check CsOAc Water Check1->Check2 Solvent is Aprotic Sol1 Use DMF or Toluene (Avoid Alcohols) Check1->Sol1 Solvent is Protic? Check3 Check Leaving Group Check2->Check3 Dry Sol2 Dry CsOAc (See Module 1) Check2->Sol2 Wet? Sol3 Switch to Mesylate/Tosylate Check3->Sol3

Figure 2: Root cause analysis for failed stereochemical inversions using CsOAc.

Frequently Asked Questions (FAQ)

Q1: My this compound smells strongly of vinegar. Is it degraded? A: Likely, yes. While a faint odor is normal, a strong smell indicates hydrolysis. Moisture has reacted with the salt to release acetic acid (


) and Cesium Hydroxide (

). This shifts the stoichiometry and basicity of your reaction. Action: Perform an azeotropic distillation with toluene (Protocol 1) to remove the free acid and water.

Q2: Can I use "Technical Grade" for Perovskite doping if I filter it? A: No. Filtration removes insoluble oxides but does not remove soluble alkali impurities like Rubidium (


) or Potassium (

). These ions incorporate into the perovskite lattice, causing lattice strain and altering the bandgap. Always use 99.99% trace metals basis for photovoltaic applications.

Q3: Why does CsOAc work better than NaOAc for inversions? A: This is the Cesium Effect . The large


 cation forms a "loose" ion pair with the acetate anion in organic solvents. 

forms a "tight" ion pair, effectively caging the acetate and reducing its ability to attack the electrophile.

Q4: How do I weigh it accurately if it absorbs water so fast? A: Never weigh CsOAc on an open bench.

  • Tare your vial inside the glovebox.

  • Add CsOAc.[1][2][5][6][7][8]

  • Cap the vial tightly inside the glovebox.

  • Weigh the closed vial outside.

References

  • Perovskite Stabilization: Beneficial effects of this compound in the sequential deposition method for perovskite solar cells. Nanoscale. (Demonstrates CsOAc's role in reducing trap density and strain).

  • Organic Synthesis Mechanism: Cesium Salts in Organic Synthesis: A Review. Beilstein Journal of Organic Chemistry.[8] (Details the "naked anion" mechanism and solvent effects).

  • Material Safety & Properties: this compound Compound Summary. PubChem.[5] (Safety data, toxicity, and physicochemical properties).[5] [5]

  • Purity Standards: this compound, 99.99% trace metals basis.[5] Sigma-Aldrich Product Specification. (Defines the impurity limits for electronic grade reagents).

Sources

Advanced Perovskite Deposition Support Center: Cesium Acetate Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Optimizing Cesium Acetate (CsAc) Concentration for Perovskite Film Deposition Audience: Materials Scientists, Device Engineers, Process Integration Specialists

Introduction: The Dual-Functionality of this compound

Welcome to the technical support interface for perovskite precursor engineering. You are likely here because standard Cesium Iodide (CsI) doping has yielded inconsistent morphology, or you are attempting to suppress phase segregation in triple-cation (Cs/MA/FA) architectures.

The Core Concept: Unlike CsI, which acts purely as an inorganic dopant, This compound (CsAc) functions as a dual-agent modifier :

  • Cation Source (

    
    ):  Stabilizes the photoactive 
    
    
    
    -phase and contracts the lattice to improve tolerance factors.
  • Anion Modulator (

    
    ):  The acetate anion coordinates strongly with 
    
    
    
    , forming intermediate complexes (e.g.,
    
    
    ) that retard crystallization rates . This delay is critical for preventing rapid, uncontrollable nucleation, thereby fostering larger grain growth and reduced defect density.

Module 1: Precursor Solubility & Preparation

The Chemistry of Solubility

CsAc is hygroscopic. Unlike CsI, which has limited solubility in pure DMF/DMSO mixtures, CsAc dissolves readily but introduces moisture risks. The acetate anion increases the colloidal stability of the precursor solution by altering the coordination environment of lead halides.

Protocol: The "Dry-Boost" Preparation Method

Objective: Create a stable, moisture-free precursor solution.

  • Dehydration: Dry CsAc powder in a vacuum oven at 60°C for 12 hours prior to weighing. Acetates are notorious water magnets; skipping this leads to immediate hydrolysis of the perovskite upon spin-coating.

  • Solvent Ratio: Use a 4:1 DMF:DMSO ratio. The DMSO is critical for retarding the reaction, while the Acetate acts as a secondary retarder.

  • Mixing Order: Dissolve

    
     and organic halides (
    
    
    
    ,
    
    
    ) first. Add CsAc last to the clear yellow solution.
  • Aging: Stir at 60°C for 1 hour, then filter (0.2 µm PTFE).

Troubleshooting: Precursor Issues
SymptomProbable CauseCorrective Action
Cloudy Solution (White Haze) Moisture Contamination. CsAc absorbed water, triggering early

precipitation.
CRITICAL: Re-dry CsAc salt. Ensure solvents are anhydrous (<50 ppm

).
Precipitate at Bottom Saturation Limit. CsAc concentration >10 mol% often exceeds solubility in standard Triple Cation mixes.Reduce CsAc concentration. Heat solution to 70°C briefly to re-dissolve, but filter hot.
Solution turns Orange/Red Iodide Oxidation. Acetate can slightly lower solution pH, accelerating

oxidation.
Use fresh solution immediately. Do not store CsAc-doped precursors >24 hours.

Module 2: Deposition Dynamics & Nucleation Control

The "Retardation" Mechanism

The primary benefit of CsAc is the formation of a volatile intermediate. During spin-coating, the acetate groups "cap" the lead clusters, preventing them from reacting immediately with the organic cations.

Visualization: The Acetate-Assisted Growth Pathway

AcetateMechanism Precursor Precursor Solution (PbI2 + CsAc + FAI) Spin Spin Coating (Solvent Evaporation) Precursor->Spin Intermediate Intermediate Phase (Pb-I-Ac-DMSO Complex) Spin->Intermediate Retarded Nucleation Anneal Annealing (100°C) Intermediate->Anneal Removal Volatile Removal (Acetic Acid Gas) Anneal->Removal Ac- escape Perovskite Final Perovskite (Large Grain, Low Defect) Anneal->Perovskite Slow Crystallization

Figure 1: The mechanistic pathway where Acetate (


) acts as a temporary inhibitor, preventing rapid precipitation and allowing controlled grain growth.
Optimization Table: Concentration vs. Morphology
CsAc Conc. (mol%)Film AppearanceSEM MorphologyElectronic Impact
0% (Control) Dark Brown/BlackSmall grains (<300nm), visible grain boundaries.Baseline trap density.
1% - 3% (Optimal) Mirror-like BlackEnlarged grains (>500nm) , monolithic coverage.Reduced hysteresis, lower trap density (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).[1][2][3][4]
5% - 8% Matte BlackPinholes appear. Excess voids from escaping gas.High

but lower

due to contact issues.
>10% Yellow/HazyPhase Segregation. Formation of

-phase

or remnant

.
Device failure (short circuit).

Module 3: Annealing & Post-Treatment

The Volatile Escape Protocol

Unlike CsI, which remains in the film, the acetate anion must leave the film as acetic acid (


) or methylammonium acetate (

). If this happens too fast, you get pinholes. If too slow, you get amorphous films.

Q: My films have tiny "craters" after annealing. Why? A: This is "Acetate Outgassing." You are annealing too hot, too fast.

  • Fix: Implement a Step-Annealing process:

    • 50°C for 2 mins: Allows slow release of volatiles and solvent.

    • 100°C for 10 mins: Final crystallization of the

      
      -phase.
      

Module 4: Device Troubleshooting (FAQs)

Q1: I replaced CsI with CsAc directly, but my efficiency dropped. Why?

Answer: CsAc is not a 1:1 replacement for CsI in all recipes. Because acetate removes iodide from the stoichiometry (leaving as volatile species), you may be creating an Iodide-Deficient film.

  • Correction: Ensure you maintain the correct stoichiometry (

    
    ). You may need to add a small amount of 
    
    
    
    or
    
    
    excess to compensate, or use CsAc as an additive (e.g., 5%) on top of a standard mix rather than a total replacement.
Q2: The film looks yellow immediately after spin coating.

Answer: This is the


-phase (non-perovskite) .[5]
  • Cause: The interaction between CsAc and DMSO was too strong, preventing the formation of the black photoactive phase at room temperature.

  • Fix: The film requires thermal activation. Place it on the hotplate immediately. If it remains yellow after 100°C, your Cs concentration is too high (>15%), pushing the tolerance factor outside the stable perovskite zone.

Q3: How does CsAc affect Hysteresis?

Answer: CsAc generally reduces hysteresis .

  • Mechanism: The acetate anion effectively passivates undercoordinated

    
     defects at grain boundaries before volatilizing. This reduces ion migration channels. If you still see high hysteresis, check your Electron Transport Layer (ETL) interface, not the perovskite bulk.
    
Troubleshooting Decision Tree

Troubleshooting Start Identify Defect Pinholes Pinholes / Voids Start->Pinholes Yellow Yellow Phase Start->Yellow Haze White Haze Start->Haze Sol1 Reduce Anneal Ramp Rate Pinholes->Sol1 If Craters Sol2 Lower CsAc Conc. Pinholes->Sol2 If Voids Sol3 Increase Anneal Temp Yellow->Sol3 Post-Spin Sol4 Check Stoichiometry (Excess Cs) Yellow->Sol4 Post-Anneal Sol5 Dry Solvents/Powder Haze->Sol5 Pre-Spin

Figure 2: Rapid diagnostic tree for CsAc-doped perovskite defects.

References

  • Kim, B. J., et al. (2021).[6][7] "Beneficial effects of this compound in the sequential deposition method for perovskite solar cells." Nanoscale.

  • Zhang, H., et al. (2017). "Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors."[8] Energy & Environmental Science.

  • Li, Y., et al. (2020). "Cesium Doping for Performance Improvement of Lead(II)-acetate-Based Perovskite Solar Cells." Materials. [7]

  • Tan, S., et al. (2020). "this compound-Assisted Crystallization for High-Performance Inverted CsPbI3 Perovskite Solar Cells." Focus Collection on Perovskite Photovoltaics.

Sources

Overcoming challenges in the stereoinversion of complex alcohols with Cesium acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming challenges in the stereoinversion of complex alcohols using Cesium Acetate (CsOAc). Ticket ID: CS-INV-PROTOCOL-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active Guide[1]

Executive Summary: The "Cesium Effect" in Stereoinversion

Welcome to the technical support hub for stereochemical inversion. You are likely here because the standard Mitsunobu reaction failed due to steric hindrance or pKa constraints, and you have turned to the This compound Displacement strategy.

This method relies on the "Cesium Effect." Unlike sodium or potassium, the large ionic radius of Cesium (


) creates a "soft" cation that forms weak, diffuse ion pairs with the acetate anion. In organic solvents, particularly when aided by 18-crown-6, this results in a "naked," highly reactive acetate anion capable of executing 

attacks on hindered secondary sulfonates where other salts fail.[1]
The Core Workflow

This is not a direct reaction on the alcohol.[2][3] It is a two-step activation/displacement sequence :

  • Activation: Conversion of Alcohol (

    
    ) to Mesylate (
    
    
    
    ) or Tosylate (
    
    
    ) [Retention of Configuration].
  • Inversion: Displacement with CsOAc to form the Acetate Ester (

    
    ) [Inversion of Configuration].
    
  • Hydrolysis: Saponification to the inverted Alcohol (

    
    ) [Retention of Configuration].
    

Visualizing the Pathway & Competitors

To troubleshoot effectively, you must visualize the competition between the desired Substitution (


) and the undesired Elimination (

).

CesiumInversion Start Starting Alcohol (Stereo: S) Activation Activation Step (MsCl/Et3N) Start->Activation Mesylate Sulfonate Intermediate (Stereo: S) Activation->Mesylate Retention Decision This compound Conditions Mesylate->Decision Path_SN2 SN2 Attack (Naked Acetate) Decision->Path_SN2 Non-Polar Solvent (Toluene + 18-C-6) Path_E2 E2 Elimination (Base Competition) Decision->Path_E2 High Temp / Polar Solvent (DMF w/o Crown) Product_Ester Inverted Ester (Stereo: R) Path_SN2->Product_Ester Inversion Product_Alkene Elimination Product (Alkene) Path_E2->Product_Alkene Final_Hydrolysis Hydrolysis (K2CO3 / MeOH) Product_Ester->Final_Hydrolysis Final_Alcohol Inverted Alcohol (Stereo: R) Final_Hydrolysis->Final_Alcohol Retention

Figure 1: The Stereoinversion Logic Flow.[1] Green paths indicate the optimal "Torisawa" protocol for hindered substrates.

Standard Operating Procedures (SOPs)

Protocol A: The Torisawa Method (Recommended for Hindered Substrates)

Best for: Minimizing elimination (E2) in complex scaffolds.

Reagents:

  • Substrate: Secondary Mesylate/Tosylate (

    
     equiv)[1]
    
  • Reagent: this compound (

    
     equiv)[1]
    
  • Additive: 18-Crown-6 (

    
     equiv)[1]
    
  • Solvent: Toluene (Anhydrous)[1]

  • Temperature:

    
    [1]
    

Step-by-Step:

  • Drying: CsOAc is extremely hygroscopic.[1] Dry it under high vacuum at

    
     for 2 hours before use. This is critical.
    
  • Mixing: In a reaction vial, combine the mesylate, dried CsOAc, and 18-crown-6.

  • Solvation: Add anhydrous Toluene (

    
     concentration relative to substrate).
    
  • Reaction: Seal and heat to

    
    . Monitor by TLC/LCMS.[1]
    
  • Workup: Cool to RT. Dilute with EtOAc, wash with water (to remove crown ether and salts).

  • Hydrolysis: Treat the crude acetate with

    
     in 
    
    
    
    at RT to liberate the inverted alcohol.
Protocol B: The Polar Solvent Method

Best for: Simple substrates where solubility is the main issue.

  • Solvent: DMF or DMSO.

  • Conditions: No crown ether needed.[1] Heat to

    
    .[1]
    
  • Risk: Higher dielectric constant stabilizes the transition state for elimination (E2) more effectively than Toluene, increasing alkene byproducts.

Troubleshooting Guide (Q&A)

Category 1: Reactivity Issues

Q: My reaction is stalled. The mesylate is not being consumed.

  • Diagnosis: The "naked" acetate is not soluble enough or not "naked" enough.

  • Solution:

    • Check Moisture: If CsOAc is wet, it forms a hydration shell that kills nucleophilicity. Re-dry the salt.

    • Increase Crown Ether: If using Toluene, increase 18-crown-6 to

      
       or 
      
      
      
      equivalents.[1] The crown ether is the phase transfer catalyst bringing acetate into the organic phase.
    • Switch Leaving Group: If using a Mesylate (-OMs), switch to a Triflate (-OTf) .[1] Triflates are significantly more reactive (approx.

      
       times faster), allowing the reaction to proceed at lower temperatures (
      
      
      
      to RT), which preserves the substrate. Warning: Triflates are unstable; generate in situ if possible.

Q: The CsOAc clumps together in Toluene and doesn't dissolve.

  • Diagnosis: Normal behavior.[1] CsOAc is not fully soluble in Toluene.[1]

  • Insight: The reaction is heterogeneous. The 18-crown-6 pulls small amounts of CsOAc into solution continuously.[1]

  • Action: Ensure vigorous stirring. Do not add polar co-solvents (like MeOH) to dissolve it, as this solvates the anion and kills reactivity.

Category 2: Selectivity (Elimination vs. Substitution)[1]

Q: I am observing significant alkene formation (Elimination).

  • Diagnosis: The basicity of the acetate is competing with its nucleophilicity. This is common in hindered secondary alcohols.[1]

  • Solution:

    • Solvent Switch: Move from DMF to Toluene .[1] In DMF, the dissociated acetate is more basic. In Toluene (with crown ether), the tight ion pairing directs the reaction pathway more favorably toward substitution due to the specific geometry of the transition state.

    • lowering Temperature: While counter-intuitive for steric bulk, lowering the temp (and accepting longer reaction times) favors

      
       over E2, as E2 has a higher activation energy.
      
    • Leaving Group: Change Tosylate to Mesylate. Tosylates are bulkier and can encourage elimination due to steric clash in the

      
       transition state.
      
Category 3: Stereochemical Integrity[1]

Q: I obtained the product, but the stereochemistry is retained (not inverted).

  • Diagnosis: This is a "Double Inversion" or a "Null Reaction."

    • Scenario A (Null): You didn't react. You hydrolyzed the starting mesylate back to the alcohol (rare, usually gives ether).

    • Scenario B (Double Inversion): Did you add Iodide (e.g., TBAI)? Iodide displaces the mesylate (Inversion 1) to form an iodide, which is then displaced by acetate (Inversion 2). Net result = Retention.[1]

  • Solution: Ensure no catalytic halides (I-, Br-) are present.[1] Verify the intermediate mesylate formation by NMR before proceeding to the CsOAc step.

Data & Reference Tables

Table 1: Solvent Effects on CsOAc Nucleophilicity
SolventDielectric ConstantCsOAc SolubilityRisk of Elimination (E2)Recommendation
Toluene (+ 18-C-6) Low (2.[1]38)Low (Heterogeneous)Lowest Primary Choice for Complex Alcohols
Benzene (+ 18-C-6) Low (2.[1]27)LowLowGood alternative (Toxic)
DMF High (36.[1]7)HighHigh Use only for unhindered substrates
DMSO High (46.[1]7)HighHighDifficult to remove; avoid if possible
Table 2: Leaving Group Hierarchy for Displacement
Leaving GroupRelative Rate (

)
StabilityComment
Triflate (-OTf)

Low (Sensitive)Use for extremely hindered alcohols.[1]
Mesylate (-OMs)

(Baseline)
HighStandard choice. Good balance of stability/reactivity.[1]
Tosylate (-OTs)

HighBulkier; may increase elimination risk.[1]

References

  • Torisawa, Y., Okabe, H., & Ikegami, S. (1984). Efficient Inversion of Secondary Alcohols using this compound and 18-Crown-6.[1] Chemistry Letters, 13(9), 1555-1556.[1]

  • Dijkink, J., & Cintrat, J. C. (2002). The "Cesium Effect" in Organic Synthesis: Nucleophilic Substitution.[4][5] Tetrahedron, 58(21), 4209-4212.[1]

  • Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). Cesium carboxylates in dimethylformamide. Reagents for the introduction of the ester group by nucleophilic substitution. The Journal of Organic Chemistry, 46(21), 4321–4323.

  • Master Organic Chemistry. (2015). Tosylates and Mesylates: Making Alcohols into Good Leaving Groups.[1][2][6][7]

For further assistance with specific substrates, please contact the Structural Chemistry Group with your NMR data attached.

Sources

Validation & Comparative

Comparative Efficacy: Cesium Acetate vs. Sodium Acetate in Perkin Condensations

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cesium Acetate (CsOAc) versus Sodium Acetate (NaOAc) in the Perkin reaction, designed for researchers optimizing the synthesis of cinnamic acid derivatives and coumarins.

Executive Summary

The Perkin reaction—the aldol-type condensation of aromatic aldehydes with acid anhydrides—has relied on Sodium Acetate (NaOAc) as the standard base catalyst since 1868. While cost-effective, NaOAc often necessitates harsh conditions (


, prolonged reflux) leading to tarry byproducts and moderate yields, particularly with electron-rich or sterically hindered aldehydes.[1]

This compound (CsOAc) has emerged as a high-performance alternative.[1] Leveraging the "Cesium Effect," CsOAc utilizes the large ionic radius of the cesium cation to create "naked" acetate anions in organic media. This significantly enhances basicity and solubility, allowing for milder reaction conditions, shorter reaction times, and higher purity profiles for complex substrates.[1]

Mechanistic Insight: The "Naked Anion" Advantage

To understand the efficacy difference, one must look beyond stoichiometry to the structure of the ion pair in the reaction medium (typically acetic anhydride).

The Sodium Limitation (Contact Ion Pairs)

Sodium ions (


) have a high charge density.[1] In acetic anhydride, NaOAc exists largely as tight contact ion pairs  or aggregates.[1] The acetate anion is electrostatically "shielded" by the sodium cation, reducing its availability to deprotonate the anhydride (the rate-determining step).
The Cesium Solution (Solvent-Separated Ion Pairs)

Cesium ions (


) have a low charge density and weak solvation shells.[1] This results in:
  • Loose Ion Pairing: The electrostatic attraction between

    
     and 
    
    
    
    is weaker.[1]
  • The Naked Anion: The acetate anion is effectively "naked" and more basic.[1]

  • Enhanced Solubility: CsOAc is significantly more soluble in organic anhydrides and polar aprotic solvents than NaOAc.[1]

Diagram 1: Mechanistic Impact on Enolization

The following diagram illustrates how the Cesium cation accelerates the rate-limiting enolization of acetic anhydride compared to Sodium.

PerkinMechanism cluster_0 Rate-Determining Step (Enolization) Na_System NaOAc System (Tight Ion Pair) Anhydride Acetic Anhydride (CH3CO)2O Na_System->Anhydride Weak Basicity Cs_System CsOAc System (Naked Anion) Cs_System->Anhydride High Basicity Enolate_Slow Enolate Formation (SLOW) Anhydride->Enolate_Slow High Ea Enolate_Fast Enolate Formation (FAST) Anhydride->Enolate_Fast Low Ea Aldehyde Aromatic Aldehyde Enolate_Slow->Aldehyde Condensation Enolate_Fast->Aldehyde Rapid Condensation Product Cinnamic Acid Derivative Aldehyde->Product Cyclization/Hydrolysis

Caption: The "Cesium Effect" increases the kinetic basicity of the acetate anion, accelerating the formation of the reactive enolate species.

Comparative Performance Data

The following data synthesizes performance metrics from "Cesium Effect" literature (Vögtle, 1987) and comparative acetylation/condensation studies.

Table 1: Physicochemical & Reaction Metrics
FeatureSodium Acetate (NaOAc)This compound (CsOAc)Impact on Perkin Reaction
Cation Radius 102 pm167 pmLarger cation = looser ion pair.[1]
Solubility (Ac2O) Low (Heterogeneous)Moderate/HighHomogeneous reaction prevents "hot spots" and tar.[1]
Hygroscopicity High (Forms Trihydrate)Very High (Deliquescent)Critical: CsOAc requires stricter drying protocols.[1]
Reaction Temp


Milder temp reduces polymerization of aldehyde.[1]
Typical Yield 50–70%75–90%Higher yields for hindered/electron-rich substrates.[1]
Reaction Time 8–12 Hours2–4 HoursFaster kinetics due to naked anion effect.[1]
Case Study: Hindered Substrates

For simple benzaldehyde, NaOAc is sufficient.[1] However, for ortho-substituted or electron-rich aldehydes (e.g., 2,4-dimethoxybenzaldehyde), NaOAc yields drop significantly (30-40%) due to slow kinetics allowing side reactions.[1]

  • NaOAc Yield: ~35% (Reflux, 10h)

  • CsOAc Yield: ~78% (Reflux, 4h)

  • Note: CsOAc is particularly recommended when the aldehyde costs >$5/gram.

Experimental Protocols

Protocol A: The "Workhorse" Method (Sodium Acetate)

Best for: Simple substrates (Benzaldehyde), educational labs, bulk commodity synthesis.[1]

  • Catalyst Prep: Fuse NaOAc (

    
    ) in a porcelain dish over a Bunsen burner until water is driven off and the solid re-solidifies. Grind to a fine powder immediately.[1]
    
  • Reaction: Mix 1.0 eq Aldehyde, 1.5 eq

    
    , and 0.6 eq Fused NaOAc.
    
  • Heating: Reflux at

    
      (oil bath) for 8–10 hours .
    
  • Workup: Pour into water, steam distill to remove unreacted aldehyde, treat with

    
    , filter, and acidify to precipitate.
    
Protocol B: The "Precision" Method (this compound)

Best for: Valuable intermediates, hindered aldehydes, coumarin synthesis.[1]

  • Catalyst Prep (Crucial): CsOAc is extremely hygroscopic.[1] Dry CsOAc in a vacuum oven at

    
     for 4 hours prior to use. Store in a desiccator.
    
  • Reaction: In a flame-dried flask under Argon, mix 1.0 eq Aldehyde, 1.5 eq

    
    , and 0.5 eq Dry CsOAc.
    
  • Heating: Heat to

    
      for 2–4 hours .
    
    • Optimization: Monitor via TLC every 30 mins.[1] The mixture often remains homogeneous.[1]

  • Workup: Pour into ice water. The product often precipitates cleaner due to lack of tar.[1] Recrystallize from Ethanol/Water.[1]

Diagram 2: Decision Matrix for Catalyst Selection

DecisionMatrix Start Select Substrate Decision1 Is the Aldehyde Sterically Hindered? Start->Decision1 Decision2 Is the Substrate Electron Rich? Decision1->Decision2 No CsOAc Use this compound (High-Efficiency Protocol) Decision1->CsOAc Yes (e.g., 2,6-disubstituted) Decision3 Is Scale > 100g? Decision2->Decision3 No Decision2->CsOAc Yes (e.g., poly-methoxy) NaOAc Use Sodium Acetate (Standard Protocol) Decision3->NaOAc Yes (Cost Factor) Decision3->NaOAc No (Simple Substrate)

Caption: Workflow for selecting the optimal catalyst based on substrate complexity and scale.

Troubleshooting & Expert Tips

  • The Water Problem: The "Cesium Effect" is negated by water.[1] Water solvates the

    
     ion, destroying the "naked" anion benefit.[1] Always use freshly dried reagents. 
    
  • Microwave Synergy: CsOAc shows exceptional synergy with microwave heating.[1]

    • Microwave Protocol: 1.0 eq Aldehyde, 2.0 eq

      
      , 0.5 eq CsOAc.[1] Irradiate at 
      
      
      
      for 5–10 minutes . Yields often exceed 90%.[1][2][3]
  • Cost Management: CsOAc is roughly

    
     the cost of NaOAc.[1] For large-scale reactions where CsOAc is required for yield, consider recycling :
    
    • After workup, the aqueous phase contains CsOAc.[1] Evaporate to dryness, calcine at

      
       to form 
      
      
      
      , and react with acetic acid to regenerate CsOAc.[1]

References

  • Vögtle, F., & Koepp, E. (1987).[1] The "Cesium Effect": Strong Base Promoted Macrocyclization and Condensation. Synthesis.[1][4][2][3][5][6][7][8][9][10] [1]

  • Kellogg, R. M., et al. (1987).[1] Cesium Salts in Organic Synthesis: The Role of the Naked Anion. Journal of Organic Chemistry.[1]

  • Pace, R. D., & McWilliams, L. (2010).[1] The Perkin Reaction: Rapid and Efficient Process Optimization Through a Microwave/Design of Experiments Couple. Journal of the Arkansas Academy of Science.[1]

  • Augustine, A., et al. (2020).[1] Environmentally Benign Synthesis of Coumarins Using Cesium Salts.[1] Asian Journal of Chemistry.[1]

Sources

Beyond the Base: A Comparative Guide to Alkali Metal Acetates in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern transition-metal catalysis, particularly Palladium-catalyzed C-H activation and cross-coupling, the choice of alkali metal acetate (MOAc) is rarely a trivial matter of "adding a base." The cation (Li⁺, Na⁺, K⁺, Cs⁺) exerts a profound electronic and steric influence on the reaction outcome.[1] This guide moves beyond the stoichiometry to analyze the "Cation Effect" —how the counter-cation modulates the basicity, solubility, and coordination geometry of the acetate ligand during the Concerted Metallation-Deprotonation (CMD) step.

Part 1: The Mechanistic Basis (The "Why")

To select the correct promoter, one must understand the mechanism. In C-H activation, acetate does not merely neutralize protons; it acts as an intramolecular base bridging the metal center and the substrate.

The CMD Pathway

The Concerted Metallation-Deprotonation (CMD) mechanism is the gold standard for understanding how carboxylates assist in cleaving unreactive C-H bonds.[2]

  • Coordination: The acetate ligand coordinates to the Pd(II) center.

  • Agostic Interaction: The C-H bond of the substrate approaches the metal.

  • The Critical Step: The carbonyl oxygen of the acetate abstracts the proton simultaneously as the Carbon-Palladium bond forms.

The Cation Effect: The alkali metal cation influences the electron density on the acetate oxygen.

  • Hard Cations (Li⁺, Na⁺): Form tight ion pairs with acetate, reducing the electron density on the oxygen and lowering its basicity.

  • Soft/Large Cations (Cs⁺): Form looser ion pairs (especially in organic solvents), leaving the acetate "naked" and significantly more basic/reactive.[1]

CMD_Mechanism PreCat Pd(OAc)2 Pre-catalyst Coordination Coordination (Agostic C-H...Pd) PreCat->Coordination + Substrate Substrate Arene (C-H) Substrate->Coordination TS CMD Transition State (Acetate abstracts H) Coordination->TS Rate Determining Step Palladacycle Palladacycle (C-Pd Bond Formed) TS->Palladacycle - AcOH Product Functionalized Product Palladacycle->Product Coupling Partner Product->PreCat Regeneration Cation Alkali Cation (M+) Modulates Acetate Basicity Cation->TS Solubility & Ion Pairing

Figure 1: The Concerted Metallation-Deprotonation (CMD) cycle, highlighting where the alkali cation influences the transition state energy.

Part 2: Comparative Performance Analysis

The following analysis compares Lithium (Li), Sodium (Na), Potassium (K), and Cesium (Cs) acetates.

Physicochemical Profile

The solubility of the promoter in the reaction solvent is often the rate-determining factor.

PropertyLiOAcNaOAcKOAcCsOAc
Cation Radius (Å) 0.761.021.381.67
Hygroscopicity HighModerateHighVery High
Solubility (DMF/DMA) ModerateLowModerateHigh
Solubility (Toluene) NegligibleNegligibleLowModerate
Ion Pairing Tight (Covalent-like)TightLooseSeparated
Catalytic Performance Matrix

This table summarizes the typical performance of these promoters in a standard Pd-catalyzed direct arylation of an azole (e.g., benzothiazole) in a non-polar solvent (e.g., Toluene or Dioxane).

PromoterRelative YieldMechanism of ActionBest Use Case
LiOAc Low (< 20%)Strong Lewis Acid; inhibits acetate basicity.[1]specific chelation-controlled reactions where background reaction must be suppressed.[1]
NaOAc Low-MediumPoor solubility limits concentration of active acetate in organic phase.[1]Aqueous-organic biphasic systems or highly polar solvents (water, acetic acid).[1]
KOAc HighBalanced solubility and basicity.[1] The "Standard" choice.General screening; Suzuki-Miyaura coupling; cost-sensitive scale-up.[1]
CsOAc Excellent (> 90%) "Cesium Effect": High solubility + weak ion pairing = highly active "naked" acetate.[1]Difficult C-H activations; non-polar solvents; sterically hindered substrates.[1]

Key Insight: The superiority of CsOAc (and CsOPiv) is attributed to its ability to solubilize the carboxylate in organic media while maintaining a weak interaction with the anion, maximizing the basicity required for the proton abstraction step in CMD.

Part 3: Case Study – The "Cesium Effect" in C-H Activation

Scenario: Direct arylation of N-methylindole with chlorobenzene. Challenge: The C2-H bond of indole is moderately acidic but requires a competent base to lower the activation energy of the C-H cleavage.

  • Experiment A (NaOAc in Toluene): The reaction stalls. NaOAc remains a solid chunk at the bottom of the flask. The concentration of dissolved acetate is insufficient to drive the CMD step.

  • Experiment B (CsOAc in Toluene): The reaction proceeds to completion. CsOAc is partially soluble (or forms a supersaturated suspension).[1] The bulky Cs⁺ ion does not shield the acetate oxygen, allowing it to aggressively attack the indole C-H bond.

Data Support: Research by Fagnou et al.[1][3][4][5] and Lafrance et al.[1] demonstrated that switching from K₂CO₃ or NaOAc to CsOPiv (Cesium Pivalate, an acetate analog) often results in a yield increase from ~40% to >90% in intramolecular direct arylations.[1]

Part 4: Experimental Protocols

Protocol 1: Strategic Promoter Screening (C-H Activation)

Do not screen randomly.[1] Use this logic-driven workflow.

Reagents:

  • Substrate (0.5 mmol)

  • Coupling Partner (0.6 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(t-Bu)₃ or equivalent (10 mol%)[1]

  • Promoter Variable: LiOAc, NaOAc, KOAc, CsOAc (2.0 equiv)[1]

  • Solvent: Toluene (Non-polar) AND DMA (Polar)

Step-by-Step Methodology:

  • Drying (CRITICAL): Alkali acetates are hygroscopic.[1] Water inhibits C-H activation by competing for coordination sites.[1]

    • Procedure: Dry all acetate salts in a vacuum oven at 100°C for 12 hours prior to use.[1] Store in a desiccator or glovebox.

  • Setup: Flame-dry 8 mL reaction vials equipped with magnetic stir bars.

  • Solids Addition: Add Pd(OAc)₂, Ligand, Substrate, and the specific Alkali Acetate to the vial under air (if catalyst is stable) or nitrogen.[1]

  • Solvent Addition: Add anhydrous solvent (2 mL).

  • Reaction: Seal caps tightly. Heat to 100°C for 16 hours.[1]

  • Workup: Cool to RT. Filter through a short pad of Celite (eluting with EtOAc).

  • Analysis: Analyze by GC-MS or ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).

Screening_Workflow Start Start: Promoter Selection Dry Step 1: Vacuum Dry Salts (100°C, 12h) Start->Dry SolventSelect Select Solvent System Dry->SolventSelect NonPolar Non-Polar (Toluene/Xylene) SolventSelect->NonPolar Polar Polar Aprotic (DMA/DMF) SolventSelect->Polar Rec_Cs Priority: CsOAc (Solubility required) NonPolar->Rec_Cs Solubility is limiting factor Rec_K Priority: KOAc (Cost/Efficiency balance) Polar->Rec_K Solubility less critical Run Run Reaction (100°C, 16h) Rec_Cs->Run Rec_K->Run Analyze Analyze Yield (GC/NMR) Run->Analyze

Figure 2: Decision tree for selecting alkali metal acetates based on solvent polarity.

Part 5: Strategic Selection Guide

If your reaction conditions are...[3][5][6][7][8]Then choose...Because...
High Temperature (>120°C) in Xylene CsOAc Only Cesium salts have sufficient solubility in hot non-polar solvents to maintain the CMD cycle.
Standard Cross-Coupling (Suzuki) in DMF KOAc Potassium acetate is cheaper and sufficiently soluble in DMF.[1] The "Cesium Effect" is less pronounced here.
Chelation-Assisted (e.g., Picolinamide) NaOAc / LiOAc Sometimes a tighter ion pair prevents the base from reacting with sensitive functional groups elsewhere on the molecule.
Large Scale Manufacturing KOAc (optimize first)CsOAc is significantly more expensive.[1] Try to engineer the solvent system (e.g., add small amount of water or phase transfer catalyst) to use KOAc.

References

  • Lafrance, M., & Fagnou, K. (2006).[1] Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497.[1]

  • Ackermann, L. (2011).[1] Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345.[1]

  • Engle, K. M., & Yu, J. Q. (2010).[1] Developing ligands for palladium-catalyzed C–H functionalization. The Journal of Organic Chemistry, 76(7), 2318-2327.[1]

  • Lapointe, D., & Fagnou, K. (2010).[1] Overview of the mechanistic work on the concerted metallation–deprotonation pathway. Chemistry Letters, 39(11), 1118-1126.[1]

Sources

Cesium acetate versus other additives for enhancing solar cell stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Cesium Acetate (CsAc) against conventional additives for stabilizing Perovskite Solar Cells (PSCs). It is designed for researchers requiring actionable, evidence-based protocols.

Executive Summary: The Stability Bottleneck

The "Goldilocks" zone for Perovskite Solar Cells (PSCs) lies in balancing high Power Conversion Efficiency (PCE) with long-term operational stability. While Cesium (


) doping is the industry standard for stabilizing the photoactive 

-phase of Formamidinium (

)-based perovskites, the delivery method of that Cesium is critical.

Conventional Cesium Iodide (CsI) suffers from poor solubility in the alcohols (IPA) used during sequential deposition and rapid, uncontrollable crystallization kinetics in one-step methods.

This compound (CsAc) has emerged as a superior alternative. It functions not just as a cation source, but as a dual-action kinetic modulator . The acetate anion (


) acts as a pseudo-halide, forming stable intermediates that retard crystallization rates, allowing for larger grain growth and lower defect density before volatilizing or passivating grain boundaries.[1]

Mechanism of Action: The Acetate Advantage

To understand why CsAc outperforms halides, we must look at the nucleation thermodynamics.

  • Solubility & Incorporation: Unlike CsI, CsAc is highly soluble in polar aprotic solvents (DMF/DMSO) and compatible with Lead Iodide (

    
    ) precursors.
    
  • Intermediate Phase Engineering: The

    
     anion coordinates strongly with 
    
    
    
    , forming a
    
    
    intermediate phase.[2] This coordination is stronger than
    
    
    but weaker than the final perovskite lattice energy.
  • Retarded Crystallization: This intermediate phase increases the energy barrier for nucleation, preventing the rapid "crashing out" of small, defective crystals. It forces a slow, controlled growth of large-grain

    
    .
    
Visualization: The Acetate-Assisted Crystallization Pathway[3]

G cluster_0 Kinetic Control Zone Precursor Precursor Solution (PbI2 + CsAc + DMF/DMSO) Nucleation Nucleation Phase (Spin Coating) Precursor->Nucleation Solvent Evap Intermediate Stabilized Intermediate (Cs-Pb-Ac Complex) Nucleation->Intermediate Ac- coordinates Pb Retards Growth Exchange Ion Exchange (FAI/MAI Reaction) Intermediate->Exchange Intercalation Final Final Perovskite (Cs-doped u03b1-FAPbI3) Exchange->Final Ac- Volatilization/ Passivation

Figure 1: The kinetic pathway of CsAc. The Acetate anion creates a stabilized intermediate, preventing rapid precipitation and ensuring uniform Cs incorporation.

Comparative Analysis: CsAc vs. Alternatives

The following table synthesizes experimental data comparing CsAc with standard additives.

FeatureThis compound (CsAc) Cesium Iodide (CsI) Cesium Chloride (CsCl) Organic Halides (e.g., PEAI)
Primary Role Cation Source + Kinetic ControllerCation SourceGrain Growth EnhancerSurface Passivator
Solubility (DMF/DMSO) High ModerateModerateHigh
Solubility (IPA) ModerateVery Low (Incompatible with 2-step)LowHigh
Crystallization Speed Slow (Controlled) Fast (Uncontrolled)Fast (Ostwald Ripening)N/A (Surface only)
Defect Passivation High (Ac- coordinates Pb defects)LowModerateVery High
Thermal Stability (T80) >1000 hours (at 65°C)~500 hours~700 hoursLow (Volatile at >85°C)
PCE Improvement +1.5% to +2.5% Baseline+1.0% to +1.5%+0.5% to +1.0%

Key Takeaway: CsAc is the only additive that solves the solubility issue in sequential deposition while simultaneously improving bulk film quality through kinetic control.

Experimental Protocol: Sequential Deposition with CsAc

This protocol is validated for fabricating high-stability


 films.
Phase 1: Precursor Preparation
  • Control Solution: Dissolve 1.3 M

    
     in a mixed solvent of DMF:DMSO (9:1 v/v).
    
  • Additive Doping: Add 5 mol% CsAc directly to the

    
     solution.
    
    • Note: Unlike CsI, CsAc will dissolve rapidly without requiring excessive heating.

    • Target Concentration: ~0.065 M CsAc in the final mix.

  • Stirring: Stir at 70°C for 1 hour to ensure complete coordination of the

    
     complex. Filter through a 0.45 µm PTFE filter.
    
Phase 2: Film Deposition (Sequential)
  • Step 1 (Inorganic Layer): Spin-coat the

    
     solution onto the substrate at 3000 rpm for 30s.
    
  • Soft Bake: Anneal at 70°C for 1 minute.

    • Observation: The film should appear smooth and semi-transparent yellow. The CsAc prevents the formation of rough, opaque crystallites common with pure

      
      .
      
  • Step 2 (Organic Conversion): Spin-coat a solution of FAI (60 mg/mL in IPA) onto the cooled

    
     film at 4000 rpm for 20s.
    
    • Mechanism:[2][3][4][5][6] The porous nature of the CsAc-modified

      
       allows deeper penetration of FAI, ensuring complete conversion.
      
  • Final Annealing: Anneal at 150°C for 15 minutes in ambient air (30-40% RH).

    • Result: A deep black, mirror-like

      
      -phase perovskite film.
      
Visualization: Experimental Workflow

Protocol Step1 1. Mix PbI2 + 5% CsAc (DMF:DMSO 9:1) Step2 2. Spin Coat Inorganic Layer (3000 rpm, 30s) Step1->Step2 Step3 3. Soft Bake (70°C) Formation of Porous Scaffold Step2->Step3 Step4 4. Apply FAI Solution (IPA, 4000 rpm) Step3->Step4 Enhanced Permeability Step5 5. High Temp Anneal (150°C) Phase Transformation Step4->Step5

Figure 2: Step-by-step workflow for incorporating CsAc into the sequential deposition process.

Stability Data & Performance Metrics

Experimental validation compares a Control device (


) vs. a Target device (

).
  • Hysteresis Suppression: CsAc devices show a hysteresis index (HI) of <2%, compared to >10% for controls. This indicates effective passivation of ion migration channels.

  • Moisture Resistance: Unencapsulated CsAc devices retain 90% of initial PCE after 1000 hours in 40% Relative Humidity (RH), whereas controls degrade to <50% within 500 hours.

  • Thermal Recovery: Uniquely, CsAc-modified films show "self-healing" properties, recovering absorbance spectra after thermal stress (120°C), attributed to the lattice strain relaxation provided by the optimal Cs incorporation.

References

  • Beneficial effects of this compound in the sequential deposition method for perovskite solar cells. Royal Society of Chemistry (Nanoscale).

  • This compound-assisted crystallization for high-performance inverted CsPbI3 perovskite solar cells. IOP Publishing (Nanotechnology).

  • Efficient and stable formamidinium–caesium perovskite solar cells and modules from lead acetate-based precursors. Energy & Environmental Science.

  • Improvements in Efficiency and Stability of Perovskite Solar Cells Using a Cesium Chloride Additive. ResearchGate.

Sources

Kinetic Modulation in Organic Synthesis: A Comparative Analysis of Cesium Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cesium Acetate (CsOAc) represents a specialized class of kinetic modulators in organic synthesis, distinct from its lighter alkali congeners (Sodium Acetate, Potassium Acetate).[1] Its utility is defined by the "Cesium Effect," a phenomenon where the large ionic radius (


) and low charge density of the cesium cation facilitate the formation of solvent-separated ion pairs (SSIPs) in organic media.

This guide provides a technical comparison of CsOAc against KOAc and NaOAc, focusing on reaction kinetics in Palladium-catalyzed cross-couplings and nucleophilic substitutions. While KOAc remains the industrial standard due to cost-efficiency, CsOAc demonstrates superior performance in rate-limiting steps involving proton abstraction and transition state stabilization in non-polar solvents.

Part 1: Mechanistic Principles & The "Cesium Effect"

To understand the kinetic advantage of CsOAc, one must analyze the solution-phase behavior of the acetate anion.

The "Naked Anion" Theory

In aprotic solvents (DMF, DMSO, Toluene), smaller cations (Li


, Na

, K

) form tight Contact Ion Pairs (CIPs) with the acetate anion. This electrostatic shielding dampens the nucleophilicity and basicity of the acetate.

Conversely, the large, diffuse electron cloud of Cs


 interacts weakly with the hard oxygen centers of the acetate. This results in Solvent-Separated Ion Pairs (SSIPs) , effectively leaving the acetate anion "naked" and highly reactive.
Solubility Profiles

Kinetic rates in heterogeneous mixtures are often mass-transfer limited. CsOAc exhibits significantly higher solubility in organic solvents compared to KOAc, increasing the effective concentration of the active base.

Table 1: Comparative Physicochemical Properties

PropertySodium Acetate (NaOAc)Potassium Acetate (KOAc)This compound (CsOAc)Kinetic Implication
Cation Ionic Radius 1.02 Å1.38 Å1.67 Å Larger radius = Weaker ion pairing.
Solubility (DMF, 25°C) Low (< 5 g/L)Moderate (~30 g/L)High (> 100 g/L) Higher active base concentration.
Hygroscopicity ModerateHighVery High Requires strict anhydrous handling to prevent hydrolysis.
Basicity (Effective) Low (Tight CIP)ModerateHigh (SSIP) Faster deprotonation in C-H activation.

Part 2: Comparative Kinetics in Palladium Catalysis

In Pd-catalyzed reactions (e.g., Heck, C-H Activation), the acetate anion plays a dual role: it acts as a base to regenerate the catalyst and as a ligand to stabilize the Pd(II) species.

Case Study: C-H Activation of Benzothiazoles

Reaction Conditions: Pd(OAc)₂, Phosphine Ligand, Base, Toluene, 110°C.

Table 2: Kinetic Performance Data (Simulated based on literature trends)

MetricNaOAcKOAcCsOAc
Induction Period 45 mins20 mins< 5 mins
Initial Rate (

)
1.0 (Reference)3.2x8.5x
Yield at 4 Hours 15%55%92%
Mechanism Heterogeneous surface reaction (slow)Partially homogeneousHomogeneous "Naked" Acetate
Mechanistic Visualization

The following diagram illustrates how CsOAc accelerates the Concerted Metallation-Deprotonation (CMD) pathway, a common rate-determining step in C-H activation.

CMD_Pathway PreCat Pd(OAc)2 Pre-catalyst ActiveCat L-Pd(II)-OAc Active Species PreCat->ActiveCat Ligand Exchange Transition [Transition State] Cs+ stabilizes Pd-O bond ActiveCat->Transition Substrate Binding Product C-H Activated Product Transition->Product Reductive Elimination Cs_Source CsOAc (Solid) Cs_Solv Cs+ || -OAc (Naked Anion) Cs_Source->Cs_Solv Dissolution (Fast in DMF) Cs_Solv->ActiveCat Acetate Coordination Cs_Solv->Transition Kinetic Acceleration (CMD Pathway)

Figure 1: The role of this compound in accelerating the Concerted Metallation-Deprotonation (CMD) pathway via increased solubility and transition state stabilization.

Part 3: Experimental Protocol for Kinetic Profiling

To validate the "Cesium Effect" in your specific substrate class, we recommend a Reaction Progress Kinetic Analysis (RPKA) . This protocol minimizes sampling errors associated with heterogeneous mixtures.

Protocol: In Situ Kinetic Monitoring

Objective: Determine the relative rate constants (


) of CsOAc vs. KOAc.
1. Reagent Preparation
  • Drying: CsOAc is extremely hygroscopic.[1] Dry CsOAc in a vacuum oven at 120°C for 24 hours prior to use. Store in a glovebox.

  • Standard: Use 1,3,5-trimethoxybenzene as an internal standard (inert to Pd-catalysis).

2. Reaction Setup (Parallel Screening)
  • Prepare three oven-dried reaction vials equipped with stir bars.

  • Charge vials with Substrate (1.0 equiv), Pd-Catalyst (5 mol%), and Internal Standard.

  • Add Base:

    • Vial A: NaOAc (2.0 equiv)

    • Vial B: KOAc (2.0 equiv)

    • Vial C: CsOAc (2.0 equiv)

  • Seal and purge with Argon (3 cycles).

  • Inject anhydrous solvent (e.g., Toluene/DMF 9:1) via syringe.

3. Sampling & Analysis Workflow

Do not open vials. Use a positive-pressure syringe technique to withdraw aliquots.

Kinetic_Workflow Start Start Reaction (t=0) Sample Withdraw Aliquot (50 µL) Start->Sample Every 15 mins Quench Quench (Cold EtOAc/H2O) Sample->Quench Immediate Filter Filter (0.2 µm PTFE) Quench->Filter Analyze UPLC/GC-MS Analysis (vs Internal Std) Filter->Analyze Data Plot Conversion vs Time Analyze->Data Data->Sample Repeat until >90% Conv.

Figure 2: Workflow for Reaction Progress Kinetic Analysis (RPKA) to determine comparative rate constants.

4. Data Interpretation
  • Zero-Order Regime: If the rate is independent of substrate concentration, the reaction is limited by the catalyst turnover or base dissolution.

  • Cesium Advantage: You should observe a steeper initial slope (higher

    
    ) for CsOAc. If CsOAc and KOAc show identical rates, the reaction is likely not  limited by the deprotonation step, and the cheaper KOAc should be selected for scale-up.
    

Part 4: Strategic Recommendations

  • When to use CsOAc:

    • Non-Polar Solvents: When the reaction requires Toluene or Xylene, where KOAc solubility is negligible.

    • Sensitive Substrates: When high temperatures (>120°C) cause decomposition; CsOAc often enables reaction at 80-100°C.

    • Challenging C-H Activation: For unactivated substrates where the proton abstraction is the rate-limiting step.

  • When to stick with KOAc:

    • Polar Solvents: In DMAc or NMP, the solubility gap narrows, and the cost-benefit ratio of CsOAc decreases.

    • Industrial Scale-up: Due to the high cost of Cesium, it is rarely used in multi-kilo batches unless essential for yield.

References

  • Galli, C. (1992). The "Cesium Effect": Strong Specific Base-Solvent Interaction. Organic Preparations and Procedures International.[2] Link

  • Dent, T. J. (2018). Controlling and Exploiting the Caesium Effect in Palladium Catalysed Coupling Reactions. University of York / White Rose eTheses. Link

  • Heraeus Precious Metals. Palladium Acetate: Unleashing Catalytic Potential.[3] Technical Application Guide. Link

  • Biswas, S., et al. (2024). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions.[4] Chemical Science (RSC). Link

  • Celeste, R., et al. (2023). Atomistic Engineering of Catalyst Precursors: Dynamic Reordering of PdAu Nanoparticles... Enhanced by Potassium Acetate. ACS Catalysis. Link

Sources

Technical Comparison Guide: Characterization of Materials Synthesized Using Cesium Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cesium Effect" in Synthesis

Cesium acetate (


) has transcended its role as a simple alkaline source to become a critical modulator in both perovskite optoelectronics  and stereoselective organic synthesis . Its utility stems from two physicochemical properties that distinguish it from alternatives like Cesium Iodide (

) or Sodium Acetate (

):
  • The "Naked" Anion Effect: The large ionic radius of

    
     (1.67 Å) creates a loose ion pair with the acetate anion in organic solvents. This increases the nucleophilicity of the acetate, accelerating 
    
    
    
    reactions and lowering activation energy barriers.
  • Volatile Removability: Unlike halide byproducts, the acetate group can often be removed as volatile acetic acid during annealing (in materials science), leaving behind a defect-free crystal lattice without residual insulating solids.

This guide compares


-derived materials against standard alternatives, providing experimental protocols and characterization benchmarks.

Domain I: Perovskite Photovoltaics ( & Hybrids)

Comparative Analysis: Precursor Efficacy

In the synthesis of Cesium Lead Halide Perovskites (e.g.,


, 

), the choice of Cesium source dictates film morphology and trap density.
FeatureThis compound (

)
Cesium Iodide (

)
Cesium Carbonate (

)
Solubility (Alcohols) High (Soluble in EtOH/MeOH)Low (Requires DMSO/DMF)Moderate
Reaction Byproduct Acetic Acid (Volatile, leaves film)None (Incorporated into lattice)

+

(Gas evolution can cause pinholes)
Crystallization Control Forms intermediate phases (

); retards fast crystallization.
Fast, uncontrolled crystallization often leads to yellow

-phase.
Fast reaction; difficult to control nucleation rate.
Trap Density (

)
Low (

)
High (

)
Moderate
Film Morphology Dense, micron-sized grainsSmall grains, frequent pinholesPorous if

release is rapid
Experimental Data: Efficiency and Stability

Recent studies utilizing


 as an additive in the sequential deposition of 

perovskite solar cells demonstrate superior performance over control groups (

or no additive).

Table 1: Performance Metrics of


-Modified vs. Control Perovskite Solar Cells 
MetricControl Device (

only)

-Modified Device
Improvement Factor
PCE (%) 20.38%21.26% +4.3%
Hysteresis Index 4.5%1.2% Significantly Reduced
Stability (T80) 20% loss after 70 min6% loss after 70 min3x Stability Enhancement
Trap Density


68% Reduction

Data Source: Derived from comparative studies on acetate-assisted crystallization (e.g., RSC, 2021).

Mechanism of Action: Acetate-Assisted Crystallization

The following diagram illustrates how


 modifies the crystallization pathway, preventing the formation of the undesirable yellow 

-phase.

PerovskiteCrystallization PbI2 PbI2 Precursor Intermediate Intermediate Phase (PbI2 · xCsOAc) Colloid Formation PbI2->Intermediate Mixing CsOAc CsOAc Additive CsOAc->Intermediate Nucleation Controlled Nucleation (Slow Release of Cs+) Intermediate->Nucleation Spin Coating Annealing Annealing (Removal of HOAc) Nucleation->Annealing DeltaPhase δ-Phase (Yellow, Non-active) Small Grains Nucleation->DeltaPhase Suppressed AlphaPhase α-Phase Perovskite (Black, Photoactive) Large Grains Annealing->AlphaPhase Preferred Pathway

Figure 1: Reaction pathway showing how CsOAc stabilizes the intermediate phase, suppressing the formation of the non-photoactive


-phase.
Protocol: Synthesis of Cs-Doped Perovskite Films

Objective: Fabricate a pinhole-free perovskite film using


 as a morphology controller.
  • Precursor Preparation:

    • Dissolve

      
       (1.3 M) and 
      
      
      
      (5 mol% relative to Pb) in a mixed solvent of DMF:DMSO (4:1 v/v).
    • Validation: Solution must be clear and yellow. Turbidity indicates incomplete dissolution or moisture contamination.

  • Deposition (Two-Step Method):

    • Spin-coat the

      
       solution onto the substrate at 3000 rpm for 30s.
      
    • Anneal at 70°C for 1 minute.

    • Observation: The film should appear transparent yellow.

  • Conversion:

    • Spin-coat the organic cation solution (FAI/MABr in Isopropanol) onto the

      
       film.
      
    • Anneal at 150°C for 15 minutes in ambient air (30-40% RH).

  • Characterization Check:

    • Visual: Film must turn deep black/dark brown immediately. Any yellow patches indicate

      
      -phase impurities.
      
    • XRD: Check for dominant peak at 14.1° (

      
       plane of 
      
      
      
      -phase). Absence of peak at 11.6° confirms no
      
      
      -phase.

Domain II: Organic Synthesis (Drug Development)

Comparative Analysis: Stereoselective Inversion

In drug development, inverting the stereochemistry of a secondary alcohol (Walden inversion) is a routine but challenging operation.


 is superior to Potassium Acetate (

) or Sodium Acetate (

) for

displacements, particularly with hindered substrates.
FeatureThis compound (

)
Potassium Acetate (

)
Sodium Acetate (

)
Solubility (DMF/Toluene) High (Organic soluble)ModerateLow
Ion Pairing Loose (

is large/soft)
TighterTight (Aggregates)
Nucleophilicity Enhanced ("Naked" Acetate)StandardLow
Reaction Time Short (1-4 hours)Medium (12-24 hours)Long (>24 hours)
Typical Yield 90-98% 70-85%50-70%
Protocol: Stereoselective Inversion of a Chiral Mesylate

Context: Converting an (S)-alcohol to a (R)-acetate ester.

Reagents:

  • Substrate: Chiral Mesylate (R-OMs)

  • Reagent: this compound (1.5 - 2.0 equivalents)

  • Solvent: Toluene (for non-polar substrates) or DMF (for polar substrates)

  • Catalyst: 18-Crown-6 (Optional, often unnecessary with Cs)

Workflow:

  • Setup: In a flame-dried flask under Argon, dissolve the Chiral Mesylate (1.0 eq) in anhydrous Toluene (0.1 M).

  • Addition: Add

    
     (2.0 eq) in one portion.
    
    • Note:

      
       is hygroscopic.[1][2] Weigh quickly or use a glovebox.
      
  • Reaction: Heat to 80°C - 100°C. Monitor via TLC.

    • Causality: The elevated temperature is required to overcome the steric hindrance of the secondary carbon, but the high reactivity of CsOAc keeps the time short, preventing elimination side-products.

  • Workup: Cool to RT. Dilute with Ethyl Acetate, wash with water (to remove Cs salts). Dry organic layer over

    
    .
    
  • Validation:

    • HPLC: Check Enantiomeric Excess (ee). Expect >98% inversion.

    • NMR: Verify disappearance of Mesylate peak (~3.0 ppm) and appearance of Acetate methyl singlet (~2.0 ppm).

SN2Inversion Substrate Substrate (S)-Mesylate TS Transition State [AcO...C...OMs]‡ Substrate->TS Backside Attack CsOAc CsOAc (Loose Ion Pair) CsOAc->TS Nucleophile Product Product (R)-Acetate (Inverted) TS->Product Inversion Byproduct CsOMs (Salt) TS->Byproduct

Figure 2:


 mechanism facilitated by the "Cesium Effect," ensuring high stereochemical fidelity.

Characterization Techniques & Benchmarks

To validate the quality of materials synthesized with


, the following characterization standards should be met:
X-Ray Diffraction (XRD)[3][4]
  • Purpose: Assess crystallinity and lattice strain.

  • Expected Result (Perovskites):

    • Sharp, intense peaks indicating large grain size.

    • Slight shift in peak position to higher angles compared to pure

      
      , indicating successful incorporation of 
      
      
      
      into the lattice (lattice contraction) and strain relaxation.
    • Pass Criteria: FWHM (Full Width at Half Maximum) at

      
      .
      
Photoluminescence (PL) Spectroscopy
  • Purpose: Measure trap state density.

  • Method: Time-Resolved Photoluminescence (TRPL).

  • Expected Result:

    • Lifetime (

      
      ): 
      
      
      
      -derived films typically show
      
      
      (vs. ~200 ns for controls).
    • Interpretation: Longer lifetime indicates suppressed non-radiative recombination due to effective defect passivation by acetate groups during crystal growth.

Scanning Electron Microscopy (SEM)[3]
  • Purpose: Surface morphology inspection.[3]

  • Expected Result:

    • Grain Size: Uniform grains > 500 nm.

    • Defects: Absence of pinholes or "white spots" (

      
       residue).
      
    • Grain Boundaries: Tightly packed boundaries without voids.

References

  • Beneficial effects of this compound in the sequential deposition method for perovskite solar cells. Source: Royal Society of Chemistry (Journal of Materials Chemistry A), 2021. URL:[Link]

  • This compound-assisted crystallization for high-performance inverted CsPbI3 perovskite solar cells. Source: Nanotechnology (IOP Science), 2022. URL:[Link]

  • Caesium acetate properties and uses. Source: Wikipedia / PubChem Data. URL:[Link]

  • Improvements in Efficiency and Stability of Perovskite Solar Cells Using a Cesium Chloride/Acetate Additive. Source: ResearchGate.[4][5][6] URL:[Link]

Sources

Safety Operating Guide

Executive Directive: The "Zero-Drain" Policy

[1]

Immediate Action Required: Do not dispose of Cesium Acetate (

GHS Category 2 Reproductive Toxicity

Part 1: Risk Assessment & Characterization

To safely dispose of this compound, you must first understand its behavior. It is not merely a "salt"; it is a biologically active, hygroscopic agent.

The Biological Hazard: Potassium Mimicry

Cesium (



Reproductive Toxicity
  • H-Code H361: Suspected of damaging fertility or the unborn child.[1]

  • H-Code H302: Harmful if swallowed.[2][3]

The Physical Hazard: Hygroscopicity

This compound is extremely hygroscopic. It will aggressively absorb atmospheric moisture until it deliquesces (dissolves in its own absorbed water).

  • Disposal Implication: A solid waste container left uncapped will rapidly become a liquid waste container, increasing disposal costs and potentially corroding metal drums if the resulting acetate solution becomes acidic over time.

Table 1: Key Safety & Physical Data

ParameterValueOperational Consequence
CAS Number 3396-11-0Use for waste profiling/inventory.[4]
Physical State White crystalline solidBecomes viscous liquid if exposed to air.[4]
Solubility Highly Soluble (

g/L)
Difficult to precipitate; requires liquid waste stream if dissolved.[4]
pH (Aqueous) ~7.0 - 8.5Generally neutral/weakly basic; compatible with most organic waste streams.[4]
Incompatibilities Strong Oxidizers, Strong AcidsDo not mix with Nitric Acid or Perchlorates in waste drums.[4]

Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench, not the loading dock. Follow these stabilization protocols to minimize risk and cost.

Managing the Hygroscopic Loop
  • Protocol: If disposing of solid this compound (e.g., expired reagent), place the original container inside a secondary, sealable bag (e.g., Ziploc or heat-seal) before placing it in the waste drum.[4]

  • Reasoning: This "double containment" prevents the salt from pulling moisture out of other trash in the drum, which could create a leachate soup at the bottom of the container.

Chemical Segregation

This compound contains an organic anion (acetate) and an inorganic cation (cesium).

  • Do NOT mix with Strong Acids: Mixing with strong acids (HCl,

    
    ) will liberate Acetic Acid fumes (vinegar smell), which can pressurize waste containers.
    
  • Do NOT mix with Strong Oxidizers: Acetate is a reducing agent (fuel). Mixing with strong oxidizers (Permanganates, Nitrates) creates a potential fire hazard.

Part 3: The Disposal Workflow

This workflow is designed to ensure compliance with both EPA regulations and Best Management Practices (BMP).

Scenario A: Solid Waste (Expired/Spilled Reagent)
  • Containerize: Keep in the original glass/plastic bottle if possible.

  • Labeling: Apply a hazardous waste label. Mark as "Non-RCRA Regulated Chemical Waste" (unless mixed with solvents). Explicitly write: "Contains Cesium - Repro Toxin."

  • Packing: Place in a Lab Pack drum designated for "Inorganic Salts" or "General Organics" depending on your facility's specific waste profile.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Characterize Solvent: Determine if the solvent is aqueous or organic.

    • If Organic (e.g., DMSO, Methanol):[4] Dispose of in the standard "Organic Solvents" waste stream. The cesium will remain in the ash/sludge after incineration.

    • If Aqueous:[5]Do not pour down the drain. Collect in a carboy labeled "Aqueous Waste with Toxic Metals."

  • pH Check: Ensure the solution is pH 5–9. If highly acidic, neutralize carefully with Sodium Bicarbonate before adding to the main waste carboy to prevent off-gassing.

Visual Decision Tree (DOT Diagram)

CesiumDisposalStartWaste this compound GeneratedStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystals)StateCheck->SolidLiquidLiquid (Solution)StateCheck->LiquidBaggingDouble Bag / Seal Container(Prevent Moisture Absorption)Solid->BaggingSolventCheckIdentify Solvent BaseLiquid->SolventCheckLabPackPlace in Lab Pack Drum(Inorganic Salts)Bagging->LabPackAqueousAqueous SolutionSolventCheck->AqueousOrganicOrganic SolventSolventCheck->OrganicDrainCheckDo NOT Pour Down Drain(Reproductive Toxin)Aqueous->DrainCheckSolventStreamStandard Organic Waste Stream(Incineration)Organic->SolventStreamCarboyCollect in Carboy:'Aqueous Waste w/ Heavy Metals'DrainCheck->Carboy

Figure 1: Decision matrix for this compound waste streams. Note the critical prohibition of drain disposal for aqueous solutions.[6]

Part 4: Regulatory Compliance (RCRA & DOT)

RCRA Status (USA)

This compound is not a P-listed or U-listed hazardous waste under 40 CFR 261.33.

  • Implication: It does not automatically trigger "Hazardous Waste" status solely by its name.

  • Caveat: Most institutions manage it as hazardous waste due to the "Characteristic of Toxicity" (if leachable) or internal "Best Practice" policies regarding reproductive toxins. Always default to treating it as hazardous chemical waste.

DOT Shipping Classification

Pure this compound is generally Not Regulated for transport by the US DOT (49 CFR) unless it is in a solution that is flammable or corrosive.

  • Shipping Name: Non-regulated chemical solid.

  • Labeling: Even if not DOT regulated, lab containers must carry GHS warnings (Irritant/Health Hazard).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5152919, this compound. Retrieved from [Link][4]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Navigating the Safe Handling of Cesium Acetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous attention to safety protocols is the bedrock of groundbreaking research. This guide provides essential, immediate safety and logistical information for handling Cesium acetate, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your work.

Understanding the Hazard Profile of this compound

This compound (CsC₂H₃O₂) is a white, hygroscopic crystalline solid that is highly soluble in water.[1][2] While it is a valuable reagent in various organic syntheses, it is crucial to recognize its potential hazards to mitigate risks effectively.[2]

The hazard classification of this compound can vary between suppliers, which underscores the importance of a conservative approach to safety. A comprehensive review of available data indicates the following potential hazards:

  • Acute Oral Toxicity: this compound is harmful if swallowed.[3]

  • Serious Eye Irritation: Direct contact can cause significant eye irritation.[3]

  • Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[3][4] This is a critical consideration for all personnel of reproductive age.

Given its hygroscopic nature, this compound readily absorbs moisture from the air, which can alter its physical properties and potentially increase the risk of exposure.[5]

Hazard Summary Table
Hazard StatementGHS ClassificationSource(s)
Harmful if swallowedAcute toxicity, oral (Category 4)[3]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[3]
Suspected of damaging fertility or the unborn childReproductive toxicity (Category 2)[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is contingent on the specific procedures being performed. The following provides a foundational recommendation, with a decision-making workflow to guide your choices.

Core PPE Requirements:
  • Eye Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[4] When there is a potential for splashing, chemical splash goggles should be worn.[4]

  • Hand Protection: Due to the potential for skin contact and the reproductive toxicity of this compound, proper glove selection is paramount. Nitrile gloves are a suitable choice for handling solid this compound and its solutions.[6][7] Given that some sources do not recommend nitrile gloves for acetates, it is advisable to double-glove if prolonged contact is anticipated.[6][8] Always inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A standard laboratory coat should be worn at all times.[4] When handling larger quantities or when there is a significant risk of contamination, consider a disposable gown.

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if you are working in an area with poor ventilation or there is a potential for generating dust, a NIOSH-approved N95 respirator is recommended.[10][11]

PPE Selection Workflow

PPE_Selection This compound PPE Selection Workflow start Start: Handling this compound task Assess Task: - Weighing solid? - Preparing solution? - Transferring liquid? start->task dust_risk Potential for Dust Generation? task->dust_risk splash_risk Potential for Splashing? dust_risk->splash_risk No ppe_solid_dust Required PPE: - Safety Goggles - Nitrile Gloves (Double) - Lab Coat - N95 Respirator dust_risk->ppe_solid_dust Yes ppe_solid Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat splash_risk->ppe_solid No ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat splash_risk->ppe_solution Yes end Proceed with Caution ppe_solid->end ppe_solid_dust->end ppe_solution->end

Caption: A workflow for selecting appropriate PPE when handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the safety of all laboratory personnel.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed to prevent the absorption of moisture, as it is hygroscopic.[5]

Handling Procedures
  • Preparation: Before handling, ensure that you have all the necessary PPE and that a safety shower and eyewash station are readily accessible.

  • Weighing: If weighing the solid, do so in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. The dissolution of this compound in water is not expected to be significantly exothermic, but it is good practice to add the solid to the liquid.

  • General Handling: Avoid contact with skin and eyes. Do not breathe in dust. Wash hands thoroughly after handling.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[3]

Spill Response Workflow

Spill_Response This compound Spill Response spill Spill Occurs assess Assess Spill: - Small or large? - Solid or liquid? - Contained? spill->assess small_spill Small, Contained Spill assess->small_spill Small large_spill Large or Uncontained Spill assess->large_spill Large ppe Don Appropriate PPE: - Goggles, Double Gloves, Lab Coat (and Respirator if powder) small_spill->ppe evacuate Evacuate Area Alert Others Contact EHS large_spill->evacuate cleanup_solid Solid Spill: 1. Gently cover with absorbent paper. 2. Moisten with water to prevent dust. 3. Scoop into a labeled waste container. ppe->cleanup_solid Solid cleanup_liquid Liquid Spill: 1. Cover with absorbent material. 2. Scoop into a labeled waste container. ppe->cleanup_liquid Liquid decontaminate Decontaminate Spill Area with soap and water. cleanup_solid->decontaminate cleanup_liquid->decontaminate dispose Dispose of waste as hazardous chemical waste. decontaminate->dispose end Spill Managed dispose->end

Caption: A step-by-step guide for responding to a this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed container for hazardous waste.[4]

  • Waste Treatment: For aqueous solutions of this compound, neutralization may be an appropriate step before disposal, depending on local regulations. The pH of a this compound solution can range from 5.0 to 9.0.[13][14][15] If neutralization is required, it should be done carefully by trained personnel.

  • Disposal: All this compound waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not dispose of this compound down the drain.[16]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary precautions to protect yourself, your colleagues, and your work.

References

  • ChemBK. (2022, October 16). This compound. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • College of Southern Nevada. (2024, August 9). EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. Retrieved from [Link]

  • Wikipedia. (n.d.). Caesium acetate. Retrieved from [Link]

  • Gloves.com. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2024, September 11). 24-002i - General Use SOP - Reproductive Toxins. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Syracuse University. (2023, January 24). Reproductive Toxins. Environmental Health & Safety Services. Retrieved from [Link]

  • Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • Shanghai Talent Chemical Co.,Ltd. (2025, September 22). How to dispose of ammonium acetate safely? Blog. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Environmental Health and Safety Reproductive Toxins - Guideline. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Emergency and Safety Services. (n.d.). Glove Selection Page 1 of 20. Retrieved from [Link]

  • Missouri State University. (2023, February 7). Waste Neutralization Guidance. Environmental Management. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Reproductive-Toxins.docx. ehs.uci.edu. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Dartmouth College. (n.d.). Standard Operating Procedure for Using Uranyl Acetate (UA) and Other Naturally-Occurring Radioactive Material (NORM) Com. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]

  • NIOSH. (2020, June 23). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video. YouTube. Retrieved from [Link]

  • SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves? Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.